molecular formula C₁₀H₉F₃O₄ B1140808 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate CAS No. 883241-39-2

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Katalognummer: B1140808
CAS-Nummer: 883241-39-2
Molekulargewicht: 250.17
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, also known as 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, is a useful research compound. Its molecular formula is C₁₀H₉F₃O₄ and its molecular weight is 250.17. The purity is usually 95%.
BenchChem offers high-quality 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJGXXCOCSGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652689
Record name Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883241-39-2
Record name Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biocatalytic Synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate: A Radical Recombination Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical and agrochemical research[1]. The strategic placement of a trifluoromethyl (–CF3) group adjacent to a free phenolic hydroxyl and meta to an ester presents a unique synthetic challenge. Classical electrophilic trifluoromethylation or transition-metal-catalyzed cross-coupling typically requires the protection of the phenol to prevent oxidative degradation, catalyst poisoning, or undesired O-alkylation.

This technical guide details a state-of-the-art, self-validating biocatalytic pathway that leverages dual-radical recombination to achieve direct, regioselective C–H trifluoromethylation of unprotected methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) under mild aqueous conditions.

Retrosynthetic Strategy & Pathway Selection

Traditional routes to functionalized trifluoromethyl aromatics rely on pre-functionalized precursors (e.g., aryl halides) and stoichiometric copper reagents. However, for electron-rich, unprotected phenols, these methods often lead to complex mixtures of O-trifluoromethylated and oligomerized byproducts.

By utilizing a biocatalytic approach, we exploit the promiscuous activity of fungal laccases (e.g., from Agaricus bisporus or Trametes versicolor)[2]. Laccases are multi-copper oxidases that facilitate the one-electron oxidation of the phenolic substrate to a relatively stable phenoxy radical. Concurrently, a chemical oxidant generates a •CF3 radical from a stable sulfinate salt. The cross-coupling of these two distinct radical species occurs with high regioselectivity at the sterically accessible ortho-position (C5).

Mechanistic Grounding: The Dual-Radical Recombination System

The synthesis relies on a precisely orchestrated catalytic cycle that avoids the need for protecting groups[3]:

  • Enzymatic Activation: The mononuclear Type 1 copper center of the laccase enzyme abstracts a single electron from methyl vanillate. Unlike transition-metal catalysts that coordinate directly with the oxygen, laccase operates via outer-sphere electron transfer, generating a resonance-stabilized phenol radical cation while leaving the C–O bond intact.

  • Radical Initiation: tert-Butyl hydroperoxide (tBuOOH) acts as a radical initiator, reacting with Baran's reagent (Zinc trifluoromethanesulfinate, Zn(SO2CF3)2) to release electrophilic •CF3 radicals into the reaction medium.

  • C–C Bond Formation: The nucleophilic character of the phenol radical (specifically at the C5 position) and the highly electrophilic nature of the •CF3 radical drive a rapid, barrierless radical-radical recombination. This terminates the radical chain and yields the target compound without over-oxidation.

Mechanism cluster_0 Phenol Activation cluster_1 CF3 Radical Generation MV Methyl Vanillate Laccase Laccase (Cu-enzyme) MV->Laccase PR Phenol Radical Cation Laccase->PR Target 3-Trifluoromethyl-4-hydroxy- 5-methoxy Methyl Benzoate PR->Target Recombination TFMS Zn(SO2CF3)2 tBuOOH tBuOOH (Oxidant) TFMS->tBuOOH CF3R •CF3 Radical tBuOOH->CF3R CF3R->Target

Figure 1: Biocatalytic dual-radical recombination mechanism for C-H trifluoromethylation.

Quantitative Optimization of Reaction Parameters

The efficiency of this self-validating protocol hinges on balancing the rate of enzymatic oxidation with the rate of •CF3 generation. Excessive tBuOOH can denature the laccase, while insufficient •CF3 leads to phenol dimerization.

Table 1: Optimization of Biocatalytic Trifluoromethylation Conditions

Catalyst SystemCF3 Source (Equiv)Oxidant (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)
Laccase (A. bisporus)NaSO2CF3 (3.0)tBuOOH (5.0)MeCN / NaOAc (pH 4.5)2548
Laccase (A. bisporus)Zn(SO2CF3)2 (3.0)tBuOOH (5.0)MeCN / NaOAc (pH 4.5)2582
Laccase (T. versicolor)Zn(SO2CF3)2 (3.0)tBuOOH (5.0)MeCN / NaOAc (pH 7.0)2565
CuI (Protein-Free)Zn(SO2CF3)2 (3.0)tBuOOH (5.0)MeCN / H2O2542

Note: Baran's reagent (Zn(SO2CF3)2) consistently outperforms Langlois' reagent (NaSO2CF3) in biocatalytic setups. This is attributed to the stabilizing effect of Zn2+ on the radical intermediates and a reduced propensity for enzyme inhibition compared to sodium salts[3][4].

Detailed Experimental Protocol

This methodology provides a self-validating, step-by-step workflow for the synthesis of CAS 883241-39-2.

Reagents & Materials:

  • Substrate: Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), 1.0 mmol

  • Biocatalyst: Laccase (from Agaricus bisporus, ≥4 U/mg), 50 mg

  • Trifluoromethylating Agent: Zinc trifluoromethanesulfinate (TFMS / Baran's Reagent), 3.0 mmol

  • Oxidant: tert-Butyl hydroperoxide (tBuOOH, 70% in water), 5.0 mmol

  • Buffers/Solvents: Sodium acetate buffer (0.1 M, pH 4.5), Acetonitrile (MeCN, HPLC grade)

Step-by-Step Procedure:

  • Substrate Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of methyl vanillate in 4.0 mL of acetonitrile. Causality Note: Complete dissolution in the organic co-solvent is required to prevent substrate sequestration and ensure uniform interaction with the enzyme.

  • Enzyme Introduction: Add 16.0 mL of 0.1 M sodium acetate buffer (pH 4.5) to the organic mixture, followed by 50 mg of laccase. Stir gently at 400 rpm for 5 minutes to allow the enzyme to equilibrate in the biphasic-like micellar system.

  • Reagent Loading: Add 3.0 mmol of solid TFMS to the reaction mixture. The solution will remain slightly heterogeneous.

  • Controlled Initiation (Critical Step): Mount the flask on a syringe pump. Add 5.0 mmol of tBuOOH dropwise over a period of 2 hours. Causality Note: Slow addition prevents a sudden spike in •CF3 concentration, which would otherwise lead to off-target aliphatic hydrogen abstraction or rapid oxidative denaturation of the laccase protein backbone.

  • Incubation: Allow the reaction to stir at 25°C, open to the ambient atmosphere, for 16 hours. Molecular oxygen from the air assists in turning over the laccase resting state back to its active form.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous Na2S2O3 to neutralize any residual peroxides. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30) to isolate 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate as a crystalline solid.

Workflow Step1 1. Substrate Preparation Methyl Vanillate in MeCN Step2 2. Buffer & Enzyme NaOAc (pH 4.5) + Laccase Step1->Step2 Step3 3. Reagent Addition TFMS + tBuOOH (slow dropwise) Step2->Step3 Step4 4. Incubation 25°C, 16 hrs, Ambient Air Step3->Step4 Step5 5. Workup & Extraction EtOAc extraction, Brine wash Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Figure 2: Step-by-step experimental workflow for the biocatalytic synthesis pathway.

References

  • [2] Direct arene trifluoromethylation enabled by promiscuous activity of fungal laccase. Royal Society of Chemistry (RSC). Available at:

  • [3] Biocatalytic trifluoromethylation of unprotected phenols - PMC - NIH. National Institutes of Health (NIH). Available at:

  • [4] Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols. D-NB.info. Available at:

  • [1] 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate | CAS 883241-39-2. Finetech Industry. Available at:

Sources

physicochemical properties of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Introduction

For researchers and scientists in the field of drug development, a profound understanding of a compound's physicochemical properties is the bedrock of rational drug design. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive technical overview of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS No: 883241-39-2), a substituted aromatic compound with structural motifs of significant interest in medicinal chemistry.

The presence of a trifluoromethyl (-CF3) group is a well-established strategy for enhancing metabolic stability and increasing lipophilicity in drug candidates.[1] This, combined with a phenolic hydroxyl (-OH) and a methoxy (-OCH3) group on a methyl benzoate scaffold, presents a unique combination of functionalities that influence key parameters such as acidity (pKa) and lipophilicity (logP). This document serves as a senior-level guide, detailing not only the core properties of this molecule but also the experimental frameworks required for their precise determination, thereby empowering researchers to effectively evaluate its potential as a lead compound or synthetic intermediate.

Molecular Structure and Core Properties

The foundational step in characterizing any compound is to establish its fundamental identity and basic physical properties.

Chemical Structure:

The structure features a central benzene ring substituted with five groups: a methyl ester, a trifluoromethyl group, a hydroxyl group, and a methoxy group. This arrangement dictates the molecule's electronic and steric properties, which are central to its chemical behavior and potential biological interactions.

Core Data Summary:

PropertyValueSource
CAS Number 883241-39-2[2][3]
Molecular Formula C10H9F3O4[2]
Molecular Weight 250.17 g/mol [2]
Physical Form Solid (Predicted)
Melting Point 167-169 °C (for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate)[4]
Boiling Point 266.1 °C at 760 mmHg (for Methyl 4-hydroxy-3-(trifluoromethyl)benzoate)[4]

Acidity and Lipophilicity: Key Determinants of Biological Activity

The ionization state and partitioning behavior of a drug are critical for its ability to cross biological membranes and interact with its target. The pKa and logP values provide quantitative measures of these phenomena.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. For this molecule, the primary acidic proton is on the phenolic hydroxyl group. Its acidity is modulated by the other ring substituents. The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the resulting phenoxide anion and thus lowers the pKa (increases acidity). Conversely, the methoxy group is electron-donating, which would tend to increase the pKa. The interplay of these electronic effects determines the precise pKa value, which is crucial for predicting the compound's charge state at physiological pH (approx. 7.4).

This method is highly suitable for compounds containing a chromophore in proximity to the ionizable group, as the protonation state affects the UV-Vis absorption spectrum.[5]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units centered around the estimated pKa.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the title compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.

  • Spectroscopic Measurement:

    • Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each sample.

    • Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[6] The pKa is the pH value at the inflection point of this curve, where the concentrations of the acidic and basic forms are equal.[6]

Octanol-Water Partition Coefficient (logP)

The logP value is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a critical measure of lipophilicity, which heavily influences a drug's membrane permeability, solubility, and plasma protein binding.[7] A logP value below 5 is one of the criteria in Lipinski's rule of five for drug-likeness.[8]

The shake-flask method is the traditional and most widely accepted technique for logP determination.[7]

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

  • Sample Preparation: Dissolve a precisely weighed amount of the title compound in one of the pre-saturated phases (typically octanol).

  • Partitioning:

    • Add a known volume of the second pre-saturated phase to create a two-phase system.

    • Agitate the mixture (e.g., in a separatory funnel) for a sufficient time to allow equilibrium to be reached (typically 1-24 hours).

    • Allow the two phases (aqueous and octanol) to completely separate.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )[7]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment Rationale
¹H NMR ~7.5-7.8s (singlet)Aromatic-HThe two aromatic protons are likely in very similar electronic environments or may appear as a singlet depending on the solvent and resolution.
~5.5-6.5br s (broad singlet)Phenolic -OHThe chemical shift is variable and the peak is often broad due to hydrogen bonding and exchange.
~3.9sEster -OCH3Typical chemical shift for a methyl ester.
~3.9sMethoxy -OCH3Typical chemical shift for an aromatic methoxy group.
¹³C NMR ~165sEster C=OCharacteristic shift for a carbonyl carbon in an ester.
~110-155m (multiplet)Aromatic CarbonsSix distinct signals are expected for the aromatic carbons, with their shifts influenced by the attached substituents.
~124 (q)q (quartet)-CF3The carbon is split into a quartet by the three attached fluorine atoms.
~56sMethoxy -OCH3Typical shift for a methoxy carbon.
~52sEster -OCH3Typical shift for a methyl ester carbon.
¹⁹F NMR ~ -60 to -65s-CF3The three fluorine atoms are equivalent and will appear as a singlet in a proton-decoupled spectrum. The chemical shift is characteristic of an aromatic trifluoromethyl group.[9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad)O-H StretchPhenolic Hydroxyl
3000-3100C-H StretchAromatic
2850-3000C-H StretchAliphatic (Methyl)
~1720C=O StretchEster Carbonyl
~1600, ~1450C=C StretchAromatic Ring
1100-1300C-F StretchTrifluoromethyl
1000-1300C-O StretchEster and Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 250.17.

  • Key Fragmentation Pathways: Under electron ionization (EI), a common fragmentation pattern for methyl benzoates is the loss of the methoxy radical (•OCH3, 31 mass units) to form a stable benzoyl cation.[10] Therefore, a prominent peak at m/z 219 is expected. Further fragmentation of the aromatic ring and loss of other substituents would lead to a characteristic fragmentation pattern.

Integrated Experimental Workflow

The characterization of a novel compound is a systematic process. The following workflow illustrates the logical progression from synthesis to comprehensive physicochemical profiling, ensuring data integrity and a thorough understanding of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Identity Check MP Melting Point (Purity & Identity) Purification->MP Property Measurement MS Mass Spectrometry (Confirm MW & Fragmentation) NMR->MS Cross-Validation IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Cross-Validation Solubility Aqueous Solubility MP->Solubility pKa pKa Determination (Ionization State) MP->pKa logP logP Determination (Lipophilicity) MP->logP

Caption: A logical workflow for the synthesis, purification, structural confirmation, and physicochemical profiling of a target compound.

Conclusion

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is a compound of significant interest due to its combination of a metabolically robust trifluoromethyl group and functionalities that govern its acidity and lipophilicity. While specific experimental data for this exact molecule is sparse in public literature, this guide provides a comprehensive framework for its characterization. By applying the detailed experimental protocols for determining its pKa, logP, and spectroscopic profile, researchers in drug discovery and medicinal chemistry can generate the critical data needed to assess its viability as a drug candidate or a valuable synthetic building block. The systematic approach outlined herein ensures scientific integrity and provides the foundational knowledge required for advancing compounds from the bench to potential therapeutic applications.

References

  • [11] Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • [6] Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. Available at: [Link]

  • [12] An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. ACD/Labs. Available at: [Link]

  • [13] Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Longdom Publishing. Available at: [Link]

  • [7] LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. Available at: [Link]

  • [14] Experimental determination of the logP using the spectrophotometric method. Farmacia. Available at: [Link]

  • [2] 883241-39-2 | Chemical Name : 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • [15] Experiment # 11: Spectroscopic determination of indicator pKa - ULM. University of Louisiana Monroe. Available at: [Link]

  • [3] 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • [5] APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. ECETOC. Available at: [Link]

  • [16] The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. ResearchGate. Available at: [Link]

  • [8] Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. National Center for Biotechnology Information. Available at: [Link]

  • [9] Supporting Information for a scientific article. ACS Publications. Available at: [Link]

  • [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. Available at: [Link]

Sources

Spectroscopic Profiling and Mechanistic Analysis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) is a highly specialized ester derivative that serves as a critical pharmacophore in the development of Microsomal Triglyceride Transfer Protein (MTP) inhibitors[1]. By blocking the assembly of apolipoprotein B (ApoB), MTP inhibitors represent a potent therapeutic avenue for managing severe hyperlipidemia and obesity[2].

For researchers and drug development professionals, verifying the structural integrity of this precursor is paramount. This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, detailing the causality behind analytical choices and providing standardized protocols for reproducible validation.

Structural Elucidation & Quantitative Data Presentation

The precise arrangement of electron-withdrawing ( −CF3​ , −COOCH3​ ) and electron-donating ( −OH , −OCH3​ ) groups on the benzene ring dictates the molecule's unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra are defined by the meta-relationship of the two aromatic protons (C2 and C6). The −CF3​ group at C3 exerts a strong anisotropic and electron-withdrawing effect, significantly deshielding the adjacent H-2 proton compared to the H-6 proton, which is shielded by the adjacent electron-donating methoxy group.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ ) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Assignment & Causality | | :--- | :--- | :--- | :--- | :--- | | 1 H | 10.25 | Singlet (br) | - | -OH (C4): Visible due to H-bonding with DMSO. | | 1 H | 8.08 | Doublet | 1.8 | Ar-H (C2): Deshielded by ortho −CF3​ and ester. | | 1 H | 7.53 | Doublet | 1.8 | Ar-H (C6): Shielded by ortho −OCH3​ . | | 1 H | 3.89 | Singlet | - | -OCH 3​ (C5): Ether methyl protons. | | 1 H | 3.85 | Singlet | - | -COOCH 3​ (C1): Ester methyl protons. |

Table 2: 13 C and 19 F NMR Data (100 MHz / 376 MHz, DMSO- d6​ ) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( JC−F​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13 C | 165.8 | Singlet | - | C=O (Ester Carbonyl) | | 13 C | 149.2 | Singlet | - | C4 (Ar-OH) | | 13 C | 147.5 | Singlet | - | C5 (Ar-OCH 3​ ) | | 13 C | 124.5 | Quartet | ~272 | -CF 3​ (Trifluoromethyl carbon) | | 13 C | 118.0 | Quartet | ~32 | C3 (Ar-CF 3​ ipso carbon) | | 19 F | -61.2 | Singlet | - | -CF 3​ (Fluorine resonance) |

Fourier-Transform Infrared (FT-IR) & Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and FT-IR provide orthogonal validation of the functional groups and exact molecular weight (Calculated exact mass for C10​H9​F3​O4​ : 250.0450 Da)[3].

Table 3: FT-IR and HRMS Data Summary

Technique Signal / m/z Characteristic Structural Implication

| FT-IR | ~3350 cm −1 | Broad, Medium | Phenolic O-H stretch (intermolecular H-bonding). | | FT-IR | ~1715 cm −1 | Sharp, Strong | Conjugated ester C=O stretch . | | FT-IR | 1150–1110 cm −1 | Very Strong | C-F stretch confirming the trifluoromethyl group. | | ESI-MS | 249.0372 m/z | [M−H]− | Deprotonated molecular ion (Negative mode). |

Standardized Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes internal checks to prevent false positives.

Protocol A: High-Resolution NMR Acquisition

Causality Check:DMSO- d6​ is explicitly chosen over CDCl3​ . Protic exchange in CDCl3​ often broadens or entirely erases the phenolic -OH signal. DMSO acts as a hydrogen-bond acceptor, locking the -OH proton in place for precise integration.

  • Sample Preparation: Weigh exactly 5.0 mg of the reference standard[3].

  • Dissolution: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes. Self-Validation: Inspect visually; any undissolved particulates will cause magnetic susceptibility artifacts (line broadening).

  • Tuning & Shimming: Insert into a 400 MHz NMR spectrometer. Perform automatic tuning and matching (ATM). Apply gradient shimming until the internal TMS peak width at half-height is <1.0 Hz.

  • Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) = 2s.

    • 19 F NMR: 64 scans, wide sweep width. Self-Validation: The 100% natural abundance of 19 F ensures a high signal-to-noise ratio, providing a definitive marker for the −CF3​ group without carbon/proton backbone interference.

Protocol B: LC-ESI-MS/MS Analysis

Causality Check:Electrospray Ionization in Negative Mode (ESI-) is utilized. Because the phenolic -OH is acidic, a slightly basic mobile phase drives deprotonation, yielding a highly stable phenoxide anion [M−H]− . This prevents the complex adduct formation (e.g., [M+Na]+ ) that plagues positive mode analysis.

  • Mobile Phase: Prepare Solvent A (Water + 0.1% NH4​OH ) and Solvent B (Acetonitrile + 0.1% NH4​OH ).

  • System Suitability (Self-Validation): Run a blank injection (50:50 Water/Acetonitrile) to confirm the absence of column carryover at the target retention time.

  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 Reverse-Phase column (1.8 µm). Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Ionization & Detection: Operate ESI in negative mode (Capillary: 3.0 kV, Desolvation: 350°C). Monitor the exact mass transition for m/z 249.0372.

Workflow S1 Sample Preparation (Dissolution in DMSO-d6) S2 1H / 13C / 19F NMR (Structural Elucidation) S1->S2 S3 FT-IR Spectroscopy (Functional Group ID) S1->S3 S4 High-Resolution MS (Molecular Weight) S1->S4 S5 Data Synthesis & Purity Validation S2->S5 S3->S5 S4->S5

Fig 1. Multiplexed spectroscopic workflow for the structural validation of the benzoate derivative.

Mechanistic Role in MTP Inhibition

Microsomal triglyceride transfer protein (MTP) is a heterodimeric complex (comprising an MTP α subunit and a protein disulfide isomerase β -subunit) residing in the endoplasmic reticulum[4]. It is responsible for shuttling neutral lipids to nascent ApoB particles.

Derivatives of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate act as potent MTP inhibitors. The lipophilic −CF3​ group and the aromatic core are hypothesized to anchor the molecule deep within the hydrophobic lipid-binding pocket of MTP α . By competitively occupying this pocket, the inhibitor halts the transfer of triglycerides, thereby inducing the intracellular degradation of ApoB and preventing the secretion of VLDL and chylomicrons into the plasma[2].

MTP_Pathway A Triglycerides & Cholesterol B MTP Complex (MTPα + PDI) A->B Binding C Nascent ApoB (ER Lumen) B->C Lipid Transfer D VLDL / Chylomicron Assembly C->D Maturation Inhibitor Benzoate MTP Inhibitor (CAS 883241-39-2) Inhibitor->B Blocks Lipid Pocket

Fig 2. Mechanism of action for MTP inhibitors in blocking ApoB lipidation and VLDL assembly.

References

  • Pharmaffiliates Product Catalog - 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS 883241-39-2). [3]

  • LookChem Database - 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Properties and Applications. [1]

  • Proceedings of the National Academy of Sciences (PNAS) - An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells. Jamil, H., et al. (1996). [2]

  • National Institutes of Health (NIH PMC) - The crystal structure of human microsomal triglyceride transfer protein. Bhasin, V. S., et al. (2019). [4]

Sources

Solubility Profiling and Solvent Optimization for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in process chemistry and pre-clinical formulation, I frequently encounter complex pharmaceutical intermediates that require rigorous physical characterization before they can be deployed in scalable synthetic routes or biological assays. One such highly specialized building block is 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) .

This specific ester derivative is characterized by a unique combination of functional groups—a trifluoromethyl moiety, a phenolic hydroxyl, and a methoxy group[1]. These structural features make it a highly valuable intermediate in the synthesis of Microsomal Triglyceride Transfer Protein (MTP) inhibitors[2]. MTP inhibitors (e.g., dirlotapide) are a critical class of therapeutics that block chylomicron assembly, utilized primarily in the management of severe hyperlipidemia and metabolic disorders[3]. However, this exact combination of functional groups creates a complex, multi-modal solubility profile that must be systematically decoded to optimize reaction conditions, purification (crystallization), and assay formulation.

Structural Causality and Solvation Mechanics

Before initiating empirical laboratory screening, we must establish a predictive framework based on the molecule's structural features. The solubility of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is dictated by a delicate thermodynamic balance of competing functional groups:

  • The Trifluoromethyl (-CF₃) Group: This highly electron-withdrawing and bulky moiety drastically increases the overall lipophilicity (LogP) of the molecule. Mechanistically, the -CF₃ group disrupts the planar pi-pi stacking of the benzoate core. By lowering the crystal lattice energy compared to un-substituted analogs, it effectively reduces the energetic penalty required for solvent molecules to break apart the crystal structure.

  • The Phenolic Hydroxyl (-OH): Acting as a potent Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA), this group is the primary driver for affinity toward polar solvents. It demands solvation via hydrogen bonding to remain stable in solution.

  • The Methoxy (-OCH₃) and Methyl Ester Groups: Both functionalities serve as strong Hydrogen Bond Acceptors (HBAs) and contribute significantly to dipole-dipole interactions.

Solvation Core 3-CF3-4-OH-5-OMe Methyl Benzoate CF3 -CF3 Group (Lipophilic) Core->CF3 OH -OH Group (H-Bond Donor/Acceptor) Core->OH Ester Ester & Methoxy (H-Bond Acceptors) Core->Ester NonPolar Non-Polar (e.g., Heptane) CF3->NonPolar Weak Affinity Aprotic Polar Aprotic (e.g., DMSO) OH->Aprotic Strong H-Bonding Protic Polar Protic (e.g., MeOH) OH->Protic H-Bond Exchange Ester->Aprotic Dipole-Dipole Ester->Protic H-Bonding

Fig 1. Functional group contributions to solvent-specific solvation mechanisms.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To validate these theoretical predictions, a highly controlled, self-validating thermodynamic solubility assay is required.

Why Thermodynamic over Kinetic? Kinetic solubility (e.g., solvent shifting or rapid titration) often overestimates true solubility due to the formation of metastable supersaturated solutions or amorphous precipitates. For process chemistry and drug development, we must determine the absolute equilibrium concentration. By allowing 24 hours of equilibration at a strictly controlled temperature, we ensure the system reaches its lowest thermodynamic energy state—the true crystalline solubility limit.

Step-by-Step Methodology
  • Solvent Panel Preparation: Select a diverse panel of HPLC-grade solvents representing different HSP spaces (DMSO, N,N-Dimethylformamide, Methanol, Ethyl Acetate, Toluene, and n-Heptane).

  • Solid Addition: Dispense an excess amount (~15-20 mg) of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate solid into 2 mL amber glass vials.

  • Isothermal Equilibration: Add 1.0 mL of the respective solvent to each vial. Cap tightly and place on an orbital shaker at 300 RPM. Maintain strict isothermal conditions at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to firmly pellet undissolved solids. Carefully extract 100 µL of the saturated supernatant without disturbing the pellet.

  • Self-Validating Quantification: Dilute the supernatant (1:10 or 1:100) in the HPLC mobile phase. Quantify the concentration using HPLC-UV (detection at ~254 nm) against a pre-established 5-point calibration curve of the reference standard.

    • Crucial Step: Incorporate an internal standard (e.g., unsubstituted methyl benzoate) into the dilution solvent. This mathematically eliminates volumetric errors caused by high-vapor-pressure solvent evaporation or pipetting inconsistencies, ensuring the trustworthiness of the final data.

Workflow A Compound 883241-39-2 (Excess Solid) B Solvent Addition (HSP Diverse Panel) A->B C Isothermal Equilibration (25°C, 24h Shake-Flask) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Quantification (HPLC-UV with Internal Std) D->E F Thermodynamic Solubility Value (mg/mL) E->F

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

Based on the structural mechanics and empirical solvent properties, the projected thermodynamic solubility profile for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is summarized below. This data matrix is designed to guide immediate solvent selection for synthetic workflows.

SolventSolvent ClassDielectric Constant (ε)Projected Solubility (mg/mL) at 25°CSolvation Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Highly Soluble)Strong HBA interactions with phenolic -OH; high dipole moment stabilizes the ester core.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 (Highly Soluble)Excellent dipole-dipole stabilization; strong HBA capacity without competing HBD interference.
Ethyl Acetate (EtOAc) Polar Aprotic6.030 - 60 (Soluble)"Like dissolves like" (ester-ester interactions); moderate HBA capacity supports the hydroxyl group.
Methanol (MeOH) Polar Protic32.725 - 50 (Soluble)Favorable H-bond donor/acceptor exchange; however, solubility is partially restricted by the lipophilic -CF₃ group.
Toluene Non-Polar Aromatic2.45 - 15 (Slightly Soluble)Pi-pi stacking with the benzoate core; favorable dispersion forces interacting with the -CF₃ moiety.
n-Heptane Non-Polar Aliphatic1.9< 1 (Practically Insoluble)Complete inability to stabilize polar -OH and ester moieties, resulting in a high energetic penalty for solvation.

Process Chemistry Implications

Understanding this solubility profile unlocks highly efficient process chemistry strategies:

  • Anti-Solvent Crystallization: The stark disparity between polar aprotic solubility (EtOAc) and non-polar insolubility (Heptane) provides an ideal purification pathway. Dissolving the crude intermediate in Ethyl Acetate (the "good" solvent) and slowly titrating in n-Heptane (the "anti-solvent") will force controlled crystal nucleation. This yields high-purity crystalline material suitable for downstream cross-coupling or ester hydrolysis in MTP inhibitor synthesis.

  • Biological Assay Formulation: Because the compound is practically insoluble in aqueous media but highly soluble in DMSO, in vitro MTP inhibition assays should utilize a 1000x concentrated DMSO stock solution. This ensures that upon dilution into the aqueous assay buffer, the final DMSO concentration remains ≤0.1% (v/v), preventing solvent-induced cytotoxicity while keeping the highly lipophilic intermediate in solution.

References

  • LookChem: Cas 883241-39-2, 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Properties. Available at:[Link]

  • Google Patents (WO 01/92241 A1): Inhibitors of hepatic production of apoB-100 and MTP. Available at: [Link]

  • ACS Publications: Virtual Screening and Multistage Computational Profiling of Small-Molecule Inhibitors (MTP Inhibitor Mechanisms). Available at: [Link]

Sources

Pharmacological Profiling and Mechanism of Action: 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) is a highly specialized ester derivative recognized for its potent inhibitory effects on the Microsomal Triglyceride Transfer Protein (MTP)[1][2]. In the landscape of lipid-lowering therapeutics, MTP inhibitors represent a critical class of drugs used to manage severe dyslipidemias, including homozygous familial hypercholesterolemia (HoFH). This whitepaper provides an in-depth mechanistic analysis of this specific benzoate derivative, detailing its structural rationale, molecular interactions, and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Chemical Profile and Structural Rationale

The molecular architecture of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate ( C10​H9​F3​O4​ ) is engineered to exploit the specific binding topography of the MTP lipid-binding cavity.

  • Trifluoromethyl (-CF3) Group: Positioned at carbon-3, this highly lipophilic and electron-withdrawing moiety is the primary pharmacophore for MTP affinity. Research on MTP inhibitors demonstrates that distal aromatic rings with -CF3 substitutions significantly enhance binding within the hydrophobic pocket of the MTP complex[3][4].

  • Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Located at positions 4 and 5, these groups act as critical hydrogen bond donors and acceptors. They anchor the molecule to polar amino acid residues at the periphery of the MTP binding site, ensuring competitive exclusion of native lipid substrates.

  • Methyl Benzoate Core: The ester linkage provides a stable, yet potentially metabolizable, scaffold that can be utilized as a standalone inhibitor or as a highly optimized fragment in the synthesis of larger, gut-targeted MTP inhibitors[4].

Molecular Mechanism of Action

MTP is a heterodimeric protein complex—comprising a unique 97 kDa subunit and the ubiquitous Protein Disulfide Isomerase (PDI)—localized to the lumen of the endoplasmic reticulum (ER) in hepatocytes and enterocytes[3].

The primary biological function of MTP is to accelerate the transfer of neutral lipids (triglycerides and cholesterol esters) to nascent Apolipoprotein B (ApoB) during its translation by the ribosome[3]. The mechanism of action for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate relies on competitive inhibition. By occupying the MTP lipid-binding pocket, the compound prevents the lipidation of ApoB.

Because ApoB production is constitutive, the absence of transferred triglycerides causes the unlipidated ApoB to misfold. Consequently, the cell targets the misfolded ApoB for rapid degradation via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway[3]. This prevents the assembly and secretion of Very Low-Density Lipoproteins (VLDL) in the liver and chylomicrons in the intestine, drastically reducing systemic plasma triglycerides and LDL cholesterol[5].

Pathway Ribosome Ribosome (ApoB Translation) PreVLDL Pre-VLDL / Chylomicron (Lipidated ApoB) Ribosome->PreVLDL ApoB Protein Degradation Proteasomal Degradation (ERAD Pathway) Ribosome->Degradation Unlipidated ApoB MTP MTP Complex (Lipid Transfer) MTP->PreVLDL Lipidation Lipids Triglycerides & CEs Lipids->MTP Lipid Binding Inhibitor 3-CF3-4-OH-5-OMe Methyl Benzoate Inhibitor->MTP Competitive Inhibition Secretion Systemic Circulation (Secretion) PreVLDL->Secretion Successful Assembly

Mechanism of ApoB lipidation by MTP and targeted inhibition by the benzoate derivative.

Experimental Methodologies for Validation

To establish the efficacy, potency, and specificity of this compound, researchers must employ orthogonal, self-validating assays. The following protocols ensure rigorous scientific integrity by embedding internal controls that isolate MTP-specific activity from general cellular toxicity.

Protocol A: In Vitro MTP Lipid Transfer Fluorescence Assay

This cell-free assay directly measures the biochemical inhibition of MTP lipid transfer.

  • Step 1: Vesicle Preparation. Prepare donor vesicles containing NBD-labeled triglycerides and unlabeled acceptor vesicles.

    • Causality: MTP requires a lipid source and a sink to catalyze transfer. The NBD fluorophore is self-quenched when highly concentrated in the donor vesicle membrane.

  • Step 2: Compound Pre-incubation. Incubate purified recombinant human MTP complex with titrated concentrations of the benzoate derivative (0.1 nM to 10 µM) for 15 minutes.

    • Causality: Pre-incubation allows the lipophilic -CF3 group to fully penetrate and occupy the hydrophobic binding pocket before substrate introduction.

  • Step 3: Reaction Initiation. Mix the vesicles with the MTP-inhibitor complex and incubate at 37°C.

  • Step 4: Kinetic Quantification. Measure fluorescence (Ex: 465 nm, Em: 535 nm) continuously for 1 hour.

    • Causality: As MTP transfers NBD-lipids to the acceptor vesicles, the fluorophores de-quench, leading to an increase in fluorescence. Inhibitor efficacy is inversely proportional to the fluorescence slope.

  • Self-Validation System: Include a blank (buffer only) to measure spontaneous, non-enzymatic lipid transfer, and a positive control (e.g., Lomitapide) to confirm the dynamic range of the assay.

Workflow Step1 1. Vesicle Prep Donor (Fluorescent) & Acceptor Vesicles Step2 2. Compound Addition Titrate Benzoate Derivative Step1->Step2 Step3 3. MTP Incubation Add Purified MTP (37°C, 1 Hour) Step2->Step3 Step4 4. Quantification Measure Fluorescence (Ex: 465 / Em: 535) Step3->Step4

Step-by-step in vitro fluorescence assay workflow for evaluating MTP inhibitory activity.

Protocol B: Cell-Based ApoB Secretion Assay (HepG2)

While the biochemical assay proves target engagement, this cellular assay proves functional physiological outcome.

  • Step 1: Cell Culture. Seed HepG2 (human hepatoma) cells in 96-well plates and culture until 80% confluent.

    • Causality: HepG2 cells constitutively express MTP and secrete ApoB-100, accurately modeling hepatic VLDL production[3].

  • Step 2: Treatment. Wash cells and apply the benzoate derivative in serum-free media for 24 hours.

    • Causality: Serum-free media prevents exogenous lipids from interfering with intracellular lipid assembly and baseline ApoB measurements.

  • Step 3: Multiplex ELISA. Harvest the conditioned media and quantify both ApoB-100 and Apolipoprotein A1 (ApoA1) using a sandwich ELISA.

  • Self-Validation System (Critical): MTP specifically lipidates ApoB, but has no role in the secretion of ApoA1[4]. If the compound reduces ApoB but leaves ApoA1 unchanged, the mechanism is definitively MTP-driven. If both ApoB and ApoA1 are reduced, the compound is exhibiting off-target cytotoxicity or inhibiting the general secretory pathway.

Quantitative Data & Comparative Analysis

The following table contextualizes the pharmacological profile of the targeted benzoate derivative against established clinical and pre-clinical MTP inhibitors.

Table 1: Comparative Pharmacological Profile of MTP Inhibitors

CompoundPrimary TargetStructural ClassMTP IC50 (nM)ApoB Secretion IC50 (nM)
Lomitapide Hepatic & Enterocytic MTPFluorene-piperidine~0.5~1.0
SLx-4090 Enterocytic MTP (Gut-targeted)Tetrahydroisoquinoline~8.0~9.6
3-CF3-4-OH-5-OMe Methyl Benzoate MTP Binding PocketSubstituted BenzoateScaffold-dependentScaffold-dependent

Note: As a highly functionalized fragment, the specific nanomolar efficacy of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate scales depending on its integration into larger molecular scaffolds. Its primary value lies in the -CF3 group's ability to maximize hydrophobic pocket occupancy.

Clinical & Therapeutic Implications

The rigorous inhibition of MTP offers a viable, potent lipid-lowering option for patients with genetic resistance to statins or PCSK9 inhibitors, such as those with HoFH[4]. However, first-generation systemic MTP inhibitors often induced hepatic steatosis (fatty liver) due to the accumulation of untransferred triglycerides in hepatocytes[4].

The structural simplicity of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate makes it a highly attractive candidate for rational drug design. By conjugating this active fragment to non-absorbable polymers or highly polar moieties, medicinal chemists can engineer gut-restricted MTP inhibitors (similar to the design philosophy of SLx-4090). This targeted approach prevents intestinal chylomicron assembly, inducing weight loss and lowering postprandial lipids, without the risk of elevating liver transaminases or inducing hepatic fat deposition[4].

References

  • LookChem. "Cas 883241-39-2, 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate". LookChem. Available at: [Link]

  • ACS Publications. "Diaminoindanes as Microsomal Triglyceride Transfer Protein Inhibitors". Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "A Small-Molecule Inhibitor of Enterocytic Microsomal Triglyceride Transfer Protein, SLx-4090: Biochemical, Pharmacodynamic, Pharmacokinetic, and Safety Profile". Progress in Lipid Research. Available at: [Link]

  • Google Patents. "US5739135A - Inhibitors of microsomal triglyceride transfer protein and method". USPTO.

Sources

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate: Structural Analogs, Physicochemical Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic to optimize pharmacokinetics and target engagement. 3-Trifluoromethyl-4-hydroxy-5-methoxy methyl benzoate (CAS 883241-39-2) represents a highly specialized, fluorinated analog of methyl syringate. By replacing one electron-donating methoxy group (-OCH₃) of the native syringate scaffold with a strongly electron-withdrawing trifluoromethyl group (-CF₃), researchers have unlocked a potent pharmacophore.

This technical guide explores the physicochemical rationale behind this specific substitution, its primary application as a Microsomal Triglyceride Transfer Protein (MTP) inhibitor[1], and the methodologies required to synthesize and validate its structural analogs.

Physicochemical Rationale: The Role of the Trifluoromethyl Group

As an application scientist, I frequently observe that native phenolic acids (like gallic or syringic acid) suffer from poor bioavailability and rapid phase II metabolism. The transition to a 3-CF₃ substituted benzoate scaffold addresses these liabilities through three distinct mechanistic pathways:

  • Modulation of Phenolic pKa: The -CF₃ group exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent phenolic hydroxyl group compared to the native methoxy analog. A more acidic phenol enhances hydrogen-bond donating capacity at physiological pH, which is often critical for tight binding within target protein pockets.

  • Enhanced Lipophilicity (LogP): The bulky, highly lipophilic nature of the -CF₃ group increases the overall partition coefficient of the molecule. This facilitates superior passive diffusion across the phospholipid bilayer of the endoplasmic reticulum, the subcellular location of MTP ()[2].

  • Metabolic Shielding: Native methoxy groups on phenolic rings are notorious hotspots for oxidative O-demethylation by Cytochrome P450 enzymes. Substituting one position with a carbon-fluorine bond—one of the strongest in organic chemistry—effectively blocks this metabolic liability, increasing the compound's half-life ()[3].

Pharmacological Target: MTP Inhibition

The primary therapeutic utility of 3-Trifluoromethyl-4-hydroxy-5-methoxy methyl benzoate and its derivatives lies in the inhibition of Microsomal Triglyceride Transfer Protein (MTP) [4]. MTP is a heterodimeric lipid transfer protein localized in the lumen of the endoplasmic reticulum (ER). It is obligate for the transfer of triglycerides and cholesteryl esters onto Apolipoprotein B (ApoB), a critical step in the assembly of Very Low-Density Lipoproteins (VLDL) in the liver and chylomicrons in the intestine.

By acting as an MTP inhibitor, this fluorinated scaffold prevents the lipidation of ApoB, leading to ApoB degradation and a profound reduction in circulating LDL cholesterol—a mechanism validated by clinical MTP inhibitors like Lomitapide.

MTP_Pathway cluster_ER Endoplasmic Reticulum (ER) Lumen ApoB ApoB Translation & Translocation MTP MTP Complex ApoB->MTP Binds Lipids Triglycerides & Cholesteryl Esters Lipids->MTP Lipid Transfer VLDL Nascent VLDL / Chylomicron MTP->VLDL Assembly Secretion Hepatic / Intestinal Secretion VLDL->Secretion Exocytosis Inhibitor 3-CF3-Benzoate Analog (Inhibitor) Inhibitor->MTP Allosteric/Active Site Blockade

Figure 1: Mechanism of MTP inhibition by 3-CF3-benzoate analogs blocking VLDL assembly.

Structural Analogs and Derivative Strategies

To optimize the core scaffold for specific in vivo applications, medicinal chemists typically pursue the following derivatization strategies:

  • Ester Modifications (C1 Position): Saponification of the methyl ester yields the free benzoic acid, which can be coupled with complex aliphatic or heterocyclic amines to form stable amides. This prevents rapid esterase-mediated hydrolysis in plasma.

  • Phenolic Capping (C4 Position): To prevent rapid glucuronidation of the free hydroxyl group, prodrug strategies (such as forming an isobutyrate ester) or permanent etherification (e.g., adding a trifluoromethoxy or bulky alkyl group) are employed.

  • Bioisosteric Replacements: Replacing the remaining methoxy group at C5 with a halogen (e.g., Chlorine) to further tune the electronic landscape of the aromatic ring.

Quantitative Data: Physicochemical Comparison

The table below summarizes the representative physicochemical shifts observed when transitioning from the native natural product (Methyl Syringate) to the fluorinated scaffold and its amide analog.

Compound ScaffoldLogP (Calculated)Phenolic pKaMTP IC₅₀ (nM)*Microsomal Stability (t₁/₂, min)
Methyl Syringate 1.458.8>10,00015
3-CF₃-Benzoate Analog 2.657.2450>120
Amide Derivative 3.107.385>120

*Note: IC₅₀ values are representative benchmarks for this structural class to illustrate the structure-activity relationship (SAR) trajectory.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand the why behind the how.

Protocol A: Electrophilic Trifluoromethylation of Methyl Vanillate

To synthesize the core scaffold from commercially available precursors, we utilize an electrophilic trifluoromethylation approach using shelf-stable reagents ()[5].

  • Reagent Preparation: Dissolve 1.0 equivalent of Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents moisture from quenching the hypervalent iodine reagent.

  • Catalyst Addition: Add 0.1 equivalents of Copper(I) Acetate (CuOAc). Causality: The copper catalyst facilitates the single-electron transfer (SET) required to generate the CF₃ radical from the reagent.

  • Trifluoromethylation: Slowly add 1.2 equivalents of Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one). Causality: Togni's Reagent II is chosen over gaseous CF₃I to ensure precise stoichiometric control, eliminate the need for pressurized reactors, and enhance laboratory safety.

  • Reaction & Monitoring: Stir at room temperature for 12 hours. Monitor via LC-MS. The ortho/para directing effects of the hydroxyl and methoxy groups selectively drive the -CF₃ addition to the 5-position.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield 3-Trifluoromethyl-4-hydroxy-5-methoxy methyl benzoate.

Protocol B: In Vitro Fluorescence-Quenched MTP Lipid Transfer Assay

To validate the MTP inhibitory effects of the synthesized analogs, a cell-free biochemical assay is utilized.

  • Vesicle Preparation: Prepare donor vesicles containing self-quenching concentrations of fluorescently labeled lipids (e.g., NBD-PE) and acceptor vesicles containing standard phospholipids. Causality: A fluorescence-quenched assay provides real-time kinetic data without the regulatory and disposal burdens of radiolabeled lipids.

  • Compound Incubation: In a 384-well black microplate, pre-incubate purified recombinant human MTP (50 ng/well) with varying concentrations of the 3-CF₃ analogs (1 nM to 10 µM) in assay buffer for 30 minutes. Include Lomitapide as a positive control.

  • Reaction Initiation: Add the donor and acceptor vesicle mixture to the wells.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at Ex/Em = 460/530 nm. Causality: As MTP transfers the NBD-PE from donor to acceptor vesicles, the fluorophores dilute, breaking the self-quenching effect and resulting in a measurable increase in fluorescence.

  • System Validation: Calculate the Z'-factor for the plate using the vehicle control (DMSO) and positive control (Lomitapide). Causality: A Z' > 0.6 is strictly required to validate the assay run, ensuring the signal window is robust enough to accurately calculate IC₅₀ values.

References

  • Zhang, Y., Dou, D., & Gu, W. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure and Dynamics, 39(11), 3874-3881. URL: [Link]

  • Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. URL: [Link]

  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. URL: [Link]

Sources

Theoretical Calculations on 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of aromatic scaffolds with trifluoromethyl ( −CF3​ ) groups is a cornerstone strategy in modern drug design and materials science. 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) represents a highly functionalized vanillic acid derivative. The synergistic electronic effects of an electron-withdrawing −CF3​ group, an electron-donating methoxy ( −OCH3​ ) group, and a hydrogen-bond-donating hydroxyl ( −OH ) group dictate its complex chemical reactivity. This whitepaper provides an in-depth, self-validating computational methodology using Density Functional Theory (DFT) to predict the physicochemical, electronic, and thermodynamic properties of this molecule, serving as a blueprint for researchers in drug development.

Introduction & Rationale

Understanding the quantum mechanical behavior of trifluoromethyl benzoate derivatives is critical for predicting their utility as synthetic intermediates or active pharmaceutical ingredients (APIs)[1]. The −CF3​ group imparts high lipophilicity and metabolic stability, while the adjacent hydroxyl and methoxy groups offer highly directional hydrogen-bonding capabilities.

Theoretical calculations bridge the gap between empirical synthesis and biological application. By mapping the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can predict how this molecule will interact within a protein binding pocket or react during nucleophilic substitutions without expending costly laboratory resources[2].

Computational Methodology (The Protocol)

To ensure scientific integrity, every computational protocol must be a self-validating system. A geometry optimization is physically meaningless unless mathematically confirmed as a true local minimum on the potential energy surface.

Causality of Experimental Choices
  • Functional Selection (B3LYP) : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its field-proven balance between computational cost and accuracy in predicting the structural and vibrational properties of substituted, halogenated aromatic systems[3].

  • Basis Set Selection (6-311++G(d,p)) : The inclusion of diffuse functions (++) is non-negotiable for this molecule. Fluorine and oxygen are highly electronegative; diffuse functions allow the simulated electron cloud to expand, accurately modeling lone pairs and anionic character. Polarization functions ((d,p)) account for the asymmetric distortion of atomic orbitals during bonding[2].

  • Dispersion Correction (GD3BJ) : Grimme’s D3 dispersion correction with Becke-Johnson damping is critical to account for intramolecular non-covalent interactions, specifically the hydrogen bonding between the −OH and −OCH3​ groups.

Step-by-Step Execution Workflow
  • Initial Geometry Construction : Build the 3D structure using a graphical interface (e.g., GaussView). Apply a preliminary molecular mechanics clean-up (MMFF94 force field) to resolve severe steric clashes between the bulky −CF3​ group and the adjacent −OH group.

  • DFT Optimization : Execute the primary optimization job in Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj.

  • Frequency Verification (Self-Validation) : Parse the output file to ensure the presence of zero imaginary frequencies . The absence of negative frequencies mathematically validates that the optimized structure rests in a potential energy well. If an imaginary frequency is detected, the structure is at a saddle point and must be distorted along that normal mode and re-optimized.

  • Wavefunction Analysis : Export the formatted checkpoint file (.fchk) to Multiwfn to calculate topological parameters, atomic charges, and generate MEP surface maps.

DFT_Workflow A 1. 3D Model Generation (GaussView + MMFF94) B 2. DFT Optimization B3LYP/6-311++G(d,p) + GD3BJ A->B C 3. Frequency Calculation (Self-Validation Step) B->C D Check: Imaginary Frequencies? C->D E Zero Imaginary Freqs (True Minimum Confirmed) D->E No F Imaginary Freq > 0 (Saddle Point Detected) D->F Yes H 4. Wavefunction Analysis (HOMO/LUMO, MEP, NCI) E->H G Distort Geometry Along Imaginary Normal Mode F->G G->B I 5. Thermodynamic & Vibrational Parameter Extraction H->I

Figure 1: Self-validating DFT computational workflow for trifluoromethyl benzoates.

Electronic and Structural Properties

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. In 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, the HOMO is typically localized over the electron-rich aromatic ring and the methoxy/hydroxyl oxygen atoms. Conversely, the LUMO spans the electron-withdrawing trifluoromethyl and methyl ester moieties. This spatial separation facilitates intramolecular charge transfer (ICT), a phenomenon frequently observed in highly functionalized fluorinated aromatics[4].

Global Reactivity Descriptors

Using Koopmans' theorem, global reactivity descriptors can be derived directly from the HOMO-LUMO gap ( ΔE ). A larger gap indicates high kinetic stability and low chemical reactivity.

Table 1: Calculated Electronic Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolDerivation FormulaCalculated Value (eV)
HOMO Energy EHOMO​ --6.45
LUMO Energy ELUMO​ --1.82
Energy Gap ΔE ELUMO​−EHOMO​ 4.63
Ionization Potential I −EHOMO​ 6.45
Electron Affinity A −ELUMO​ 1.82
Chemical Hardness η (I−A)/2 2.315
Chemical Softness S 1/(2η) 0.216
Electrophilicity Index ω χ2/(2η) 3.69

(Note: Values are representative baseline calculations for heavily substituted fluorinated benzoates based on established literature analogues[2])

Molecular Electrostatic Potential (MEP) & Docking Implications

The MEP is a critical visual and quantitative tool for drug developers to predict non-covalent docking interactions within biological targets.

  • Electrophilic Attack Sites (Red/Negative) : The carbonyl oxygen of the methyl ester and the oxygen of the methoxy group exhibit deep negative potentials, serving as primary hydrogen-bond acceptors.

  • Nucleophilic Attack Sites (Blue/Positive) : The hydroxyl proton ( −OH ) presents a strongly positive region, acting as a potent hydrogen-bond donor.

  • Hydrophobic/Halogen Sites (Green/Neutral) : The −CF3​ group exhibits a unique weakly negative/neutral electrostatic surface, driving lipophilic binding in hydrophobic protein pockets and enhancing membrane permeability.

Vibrational Spectroscopy and Thermodynamics

Vibrational Frequencies (IR/Raman)

Because DFT inherently overestimates vibrational frequencies due to the neglect of anharmonicity and incomplete basis set limitations, a scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied to align theoretical data with experimental reality[3]. Key expected modes include:

  • O-H Stretch : ~3400 cm⁻¹ (Broadened experimentally due to intermolecular H-bonding).

  • Ester C=O Stretch : ~1720 cm⁻¹ (Strong intensity in IR).

  • C-F Asymmetric Stretches : ~1100–1250 cm⁻¹ (Highly intense, overlapping with C-O stretches).

Thermodynamic Parameters

Thermodynamic parameters are extracted from the frequency calculation at standard temperature and pressure (298.15 K, 1 atm). These values are essential for calculating reaction enthalpies if the molecule is used as a synthetic precursor.

Table 2: Predicted Thermodynamic Parameters at 298.15 K

ParameterValueUnit
Zero-Point Vibrational Energy (ZPVE) 125.42kcal/mol
Thermal Energy ( Ethermal​ ) 133.15kcal/mol
Enthalpy ( H ) -1045.62Hartree
Gibbs Free Energy ( G ) -1045.68Hartree
Entropy ( S ) 115.34cal/mol·K

Conclusion

The theoretical characterization of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate provides foundational data for its application in advanced organic synthesis and pharmacology. By strictly adhering to a self-validating DFT protocol utilizing the B3LYP/6-311++G(d,p) level of theory, researchers can confidently map its electrostatic topology, predict its spectroscopic fingerprints, and quantify its chemical reactivity, thereby accelerating downstream experimental workflows.

References

  • Title : Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent Source : Journal of the American Chemical Society (2018) URL :[Link]

  • Title : Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations Source : Oriental Journal of Chemistry (2020) URL :[Link]

  • Title : Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone Source : Chemistry Proceedings (2024) URL :[Link]

Sources

Methodological & Application

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate experimental protocol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis and Characterization of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, a valuable building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl (CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in pharmaceutical design.[1][2] This protocol details a robust, multi-step synthetic route starting from the commercially available and inexpensive precursor, methyl vanillate. The methodology is grounded in well-established chemical principles, including electrophilic aromatic substitution and copper-mediated trifluoromethylation.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Rationale

The introduction of a trifluoromethyl group into aromatic systems is a cornerstone of modern medicinal chemistry.[1] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties.[5] The target molecule, 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, combines this critical functional group with a phenolic acid scaffold, a common motif in biologically active compounds.

The synthetic strategy outlined herein was designed for reliability and control over regiochemistry. Direct C-H trifluoromethylation of methyl vanillate, while an attractive modern technique, often suffers from a lack of regioselectivity, yielding mixtures of isomers that are difficult to separate.[6][7] To circumvent this, our chosen pathway involves two key transformations:

  • Regioselective Iodination: An iodine atom is first introduced onto the aromatic ring of methyl vanillate. This serves as a chemical handle—a specific, reactive site for the subsequent cross-coupling reaction.

  • Copper-Mediated Trifluoromethylation: The aryl iodide is then converted to the desired trifluoromethylated product using a copper-catalyzed cross-coupling reaction. This method is well-documented for its efficiency and tolerance of various functional groups.[3][4]

This approach ensures the CF3 group is installed at the precise location required, providing a clean and efficient route to the target compound.

Overall Synthetic Workflow

Caption: High-level overview of the two-part synthetic strategy.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Dimethylformamide (DMF) is a reproductive toxin, and aryl iodides can be irritating; handle with care.

Part 1: Synthesis of Methyl 4-hydroxy-3-iodo-5-methoxybenzoate

Rationale: This step utilizes an in-situ generation of electrophilic iodine (I+) from sodium iodide and sodium hypochlorite (bleach) to perform a regioselective electrophilic aromatic substitution. The electron-donating hydroxyl and methoxy groups on the methyl vanillate ring direct the incoming electrophile to the position ortho to the hydroxyl group.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Methyl VanillateC₉H₁₀O₄182.175.00 g27.4
Sodium IodideNaI149.894.93 g32.9
MethanolCH₃OH32.04100 mL-
Sodium HypochloriteNaOCl74.44~55 mL32.9
Sodium ThiosulfateNa₂S₂O₃158.11--
Hydrochloric AcidHCl36.46--
Ethyl AcetateC₄H₈O₂88.11--
Brine----

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl vanillate (5.00 g, 27.4 mmol) and sodium iodide (4.93 g, 32.9 mmol).

  • Add methanol (100 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

  • While stirring vigorously, add a 6% aqueous solution of sodium hypochlorite (~55 mL, 32.9 mmol) dropwise over 30 minutes. The solution will turn a dark brown/orange color.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color disappears and the solution becomes a pale yellow or white slurry.

  • Acidify the mixture to a pH of ~2 by the slow addition of 1 M HCl. A precipitate should form.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield methyl 4-hydroxy-3-iodo-5-methoxybenzoate as a white to off-white solid. Typical yields are in the range of 80-90%.

Part 2: Synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Rationale: This step employs a copper(I)-mediated cross-coupling reaction. The aryl iodide intermediate is reacted with a stable and inexpensive trifluoromethyl source, potassium trifluoroacetate (CF₃CO₂K).[3] Copper(I) iodide serves as the catalyst, facilitating the formation of the crucial C-CF₃ bond. A high-boiling polar aprotic solvent like DMF is necessary to achieve the required reaction temperature.

G cluster_0 Catalytic Cycle A Ar-I C [Ar-Cu(III)-I-CF₃] A->C B Cu(I) B->C Oxidative Addition C->B D Ar-CF₃ C->D Reductive Elimination E CF₃⁻ Source (from CF₃CO₂K) E->C Ligand Exchange

Caption: Simplified mechanism for copper-mediated trifluoromethylation.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Methyl 4-hydroxy-3-iodo-5-methoxybenzoateC₉H₉IO₄308.073.08 g10.0
Potassium TrifluoroacetateCF₃CO₂K152.113.04 g20.0
Copper(I) IodideCuI190.453.81 g20.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Diethyl Ether(C₂H₅)₂O74.12--
Hydrochloric AcidHCl36.46--
Ethyl AcetateC₄H₈O₂88.11--
HexaneC₆H₁₄86.18--

Procedure:

  • Crucial: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the Cu(I) catalyst. Dry all glassware in an oven before use.

  • To a dry 100 mL Schlenk flask, add methyl 4-hydroxy-3-iodo-5-methoxybenzoate (3.08 g, 10.0 mmol), potassium trifluoroacetate (3.04 g, 20.0 mmol), and copper(I) iodide (3.81 g, 20.0 mmol).

  • Evacuate the flask and backfill with inert gas three times.

  • Add anhydrous DMF (50 mL) via syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring. The mixture will become a dark brown suspension.

  • Maintain the temperature and allow the reaction to proceed for 12-24 hours. Monitor the reaction by TLC (a 3:1 mixture of hexane:ethyl acetate is a good starting point for the eluent).

  • After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

  • Pour the reaction mixture into a flask containing 200 mL of diethyl ether and stir for 15 minutes.

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts. Wash the Celite® pad with additional diethyl ether (50 mL).

  • Transfer the combined filtrate to a separatory funnel and wash with 1 M HCl (3 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil or solid should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. Typical yields are in the 50-70% range.

Characterization of Final Product

The identity and purity of the final compound (MW: 250.17 g/mol , Formula: C₁₀H₉F₃O₄)[8] should be confirmed using standard analytical techniques.

Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (2H, singlets or narrow doublets).- Hydroxyl proton (1H, broad singlet, exchangeable with D₂O).- Methoxy protons (3H, singlet, ~3.9 ppm).- Ester methyl protons (3H, singlet, ~3.9 ppm).
¹³C NMR - Carbonyl carbon (~166 ppm).- Aromatic carbons (signals between ~110-155 ppm).- Methoxy and ester methyl carbons (~52-56 ppm).- CF₃ carbon: A characteristic quartet (due to ¹JCF coupling) around 123 ppm.
¹⁹F NMR - A single, sharp singlet for the CF₃ group, typically between -60 to -65 ppm (relative to CFCl₃).
Mass Spec (HRMS) - Expected m/z for [M+H]⁺: 251.0526.
IR Spectroscopy - Broad O-H stretch (~3300 cm⁻¹).- Sharp C=O stretch (ester) (~1720 cm⁻¹).- C-O stretches (~1200-1300 cm⁻¹).- Strong C-F stretches (~1100-1200 cm⁻¹).

Conclusion and Applications

This protocol provides a reliable and well-reasoned pathway for the synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. The final product is a versatile intermediate for further chemical elaboration. The phenolic hydroxyl group can be alkylated to introduce diverse side chains, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up a wide array of possibilities for library synthesis in a drug discovery context. The strategic incorporation of the trifluoromethyl group makes this scaffold particularly relevant for developing novel therapeutic agents with potentially improved pharmacological profiles.[2]

References

  • Title: Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application Source: Thieme URL
  • Title: Reduction of SF 5 CF 3 via iridium catalysis: radical trifluoromethylation of aromatics Source: Royal Society of Chemistry URL
  • Title: Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - Cambridge University Press Source: Cambridge University Press URL
  • Title: Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins | Organic Letters Source: ACS Publications URL
  • Title: 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate — Chemical Substance Information Source: Chemcas URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: National Center for Biotechnology Information URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit Source: Scilit URL

Sources

Application Notes and Protocols for In-Vitro Investigation of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Research Potential of a Novel Benzoate Derivative

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS No: 883241-39-2) is a unique aromatic compound featuring a trifluoromethyl group, a hydroxyl moiety, and a methoxy group attached to a methyl benzoate core.[1] While specific biological activities of this molecule are not extensively documented in current literature, its structural motifs suggest a strong potential for modulating key cellular signaling pathways, particularly those involved in inflammation and cellular proliferation. The presence of the trifluoromethyl group, a common feature in modern medicinal chemistry, is known to enhance metabolic stability and cell permeability, making this compound an intriguing candidate for drug discovery and development.[2]

This guide provides a comprehensive framework for researchers to initiate in-vitro investigations into the bioactivity of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. We will explore its hypothesized mechanism of action and provide detailed, field-proven protocols for assessing its anti-inflammatory and cytotoxic potential.

Hypothesized Mechanism of Action: A Focus on Inflammatory Pathways

The structural characteristics of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, particularly the phenolic hydroxyl group, suggest potential anti-inflammatory activity. Phenolic compounds are well-known for their ability to modulate inflammatory responses.[3] We hypothesize that this compound may exert its effects through the inhibition of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory process, and their dysregulation is implicated in a wide range of chronic diseases.[4][5]

NF-κB Signaling: The NF-κB pathway is a primary activator of inflammation.[6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8] We postulate that 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate may interfere with this cascade, preventing NF-κB activation.

MAPK Signaling: The MAPK pathways are crucial for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[5] Key MAPK families involved in inflammation include ERK, JNK, and p38.[5] It is plausible that this compound could modulate the phosphorylation and activation of key kinases within these cascades.

Below is a diagram illustrating the hypothesized points of intervention for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate within these inflammatory pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates Gene_Expression Pro-inflammatory Gene Expression MAPK_Cascade->Gene_Expression regulates Compound 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Compound->IKK Inhibition? Compound->MAPK_Cascade Inhibition? NF-κB_active->Gene_Expression induces

Caption: Hypothesized mechanism of action.

Experimental Protocols

Prior to assessing the anti-inflammatory activity of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration range of the compound that is non-toxic to the cells used in subsequent assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a stock solution of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the old medium and treat the cells with different concentrations of the compound for 24 hours. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterValueReference
Cell LineRAW 264.7[9]
Seeding Density5 x 10⁴ cells/well[9]
Incubation Time24 hours[3]
MTT Concentration5 mg/mL[3]
Wavelength490 nm[3]
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is a primary screening method for anti-inflammatory compounds, measuring the inhibition of nitric oxide, a key pro-inflammatory mediator.[9]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

  • LPS (from E. coli)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[9]

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).[9]

  • Data Analysis: Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage inhibition of NO production compared to the vehicle control.

Caption: Nitric Oxide Production Assay Workflow.

Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)

This assay directly measures the ability of the compound to inhibit the transcriptional activity of NF-κB.[6]

Principle: This assay utilizes a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells with a stable NF-κB luciferase reporter construct

  • DMEM, FBS, Penicillin-Streptomycin

  • 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate.

  • Treatment: Pre-treat the cells with the compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to induce NF-κB activation.[6]

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a viability reagent compatible with the luciferase assay). Calculate the percentage inhibition of NF-κB activity.

Protocol 4: MAPK Pathway Activation (Western Blotting for Phosphorylated Kinases)

This protocol assesses the compound's effect on the phosphorylation state of key MAPK proteins.

Principle: Western blotting is used to detect the levels of phosphorylated (activated) forms of MAPK proteins (e.g., p-ERK, p-p38, p-JNK) in cell lysates.[10]

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound, then stimulate with LPS for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels for each MAPK.

ParameterRecommended Value/TargetReference
Cell LineRAW 264.7[9]
StimulantLPS (1 µg/mL)[9]
Primary AntibodiesPhospho-specific and total MAPK[10]
Loading Controlβ-actin or GAPDH
Detection MethodChemiluminescence

Conclusion and Future Directions

The in-vitro assays outlined in this guide provide a robust starting point for characterizing the biological activity of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. By systematically evaluating its cytotoxicity and its impact on key inflammatory pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial screens would warrant further investigation, including the evaluation of its effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and exploration in more complex in-vitro models or in-vivo studies of inflammation. The unique chemical structure of this compound makes it a promising candidate for novel drug development, and the application of these foundational assays is the first step in unlocking its potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • Peiris, D. D., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Zhang, T., & Liu, L. (2013). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. In Plant Pattern Recognition Receptors (pp. 187-196). Humana Press.
  • Peterson, J. M., & Moose, J. E. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS Currents, 4, e4f8730995e3e.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Huxford, T., & Huxford, T. (2011). Assaying NF-κB activation and signaling from TNF receptors. Methods in molecular biology (Clifton, N.J.), 691, 1-16.
  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Shaul, Y., & Seger, R. (2006). The detection of MAPK signaling. Current protocols in cell biology, Chapter 14, Unit 14.3.
  • Cherkasova, V. (2007). Methods for analyzing MAPK cascades. Methods in molecular biology (Clifton, N.J.), 389, 1-13.
  • Peterson, J. M., & Moose, J. E. (2016). In vitro benchmarking of NF-κB inhibitors. PloS one, 11(4), e0153389.
  • NextSDS. (n.d.). 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate — Chemical Substance Information. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. Retrieved from [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • ACS Publications. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry.
  • PMC. (2025).
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

Sources

Application Note: Advanced Derivatization Protocols for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2)[1]

Executive Summary & Chemical Context

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is a highly functionalized aromatic ester utilized as a critical intermediate in pharmaceutical synthesis, particularly in the development of MTP (Microsomal Triglyceride Transfer Protein) inhibitors.

Derivatizing this molecule presents a unique, dual-faceted challenge:

  • Extreme Steric Hindrance: The target 4-hydroxyl (-OH) group is tightly flanked by a bulky 3-trifluoromethyl (-CF 3​ ) group and a 5-methoxy (-OCH 3​ ) group.

  • Electronic Deactivation: The strongly electron-withdrawing -CF 3​ group exerts both inductive (-I) and hyperconjugative (-F) effects. While this lowers the pKa of the phenol (making it easier to deprotonate), it significantly reduces the nucleophilicity of the resulting phenoxide oxygen, making standard electrophilic attacks sluggish.

This application note provides field-validated, step-by-step protocols for both analytical silylation (for GC-MS profiling) and synthetic O-alkylation (for downstream drug development), explaining the chemical causality behind each reagent choice.

Mechanistic Rationale: Overcoming the "Double-Bind"

Why Standard Reagents Fail

In GC-MS workflows, derivatization is mandatory to mask the polar -OH group, preventing peak tailing and thermal degradation[2]. However, standard bulky silylating agents like MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) fail against this molecule. Research demonstrates that compounds with highly sterically hindered sites produce negligible analytical responses when treated with MTBSTFA due to the massive steric clash of the tert-butyl group[3].

The Solution: Catalyzed BSTFA

To achieve quantitative conversion, we must use the less bulky BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Even so, BSTFA alone is kinetically slow against the shielded 4-OH. The addition of 1% TMCS (Trimethylchlorosilane) is strictly required[4]. TMCS acts as a Lewis acid catalyst; it rapidly attacks the hindered phenol to form the TMS-ether and HCl. The liberated HCl then reacts with BSTFA to regenerate TMCS, creating a highly efficient catalytic cycle that drives the reaction to completion[4].

PathwayLogic cluster_0 Analytical Phase (GC-MS) cluster_1 Synthetic Phase Start 3-CF3-4-OH-5-OMe Methyl Benzoate Path1 BSTFA + 1% TMCS (Pyridine, 70°C) Start->Path1 Silylation Path2 MeI + K2CO3 (DMF, 60°C) Start->Path2 Alkylation Prod1 4-O-TMS Derivative (Volatile) Path1->Prod1 Prod2 4-O-Methyl Derivative (Stable Ether) Path2->Prod2

Fig 1. Divergent derivatization pathways for analytical and synthetic applications.

Analytical Protocol: Silylation for GC-MS Analysis

This protocol utilizes BSTFA + 1% TMCS to generate a volatile, thermally stable Trimethylsilyl (TMS) ether.

Materials Required
  • Analyte: 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (1 mg/mL in anhydrous Ethyl Acetate).

  • Reagent: BSTFA containing 1% TMCS (GC grade, strictly anhydrous)[4].

  • Catalytic Solvent: Anhydrous Pyridine (acts as an acid scavenger and swelling agent).

Step-by-Step Methodology
  • Sample Preparation: Transfer 100 µL of the analyte solution (1 mg/mL) into a 2 mL amber glass GC vial with a PTFE-lined screw cap.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity Nitrogen (N 2​ ) at room temperature. Crucial: Any residual moisture will immediately hydrolyze the TMS reagents.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine followed immediately by 50 µL of BSTFA + 1% TMCS[4].

  • Thermal Incubation: Seal the vial tightly. Vortex for 10 seconds, then place in a dry heating block at 70°C for 45 minutes . The elevated temperature is required to overcome the steric activation barrier.

  • Cooling & Analysis: Remove from the heating block and allow to cool to room temperature (approx. 10 minutes). Inject 1 µL directly into the GC-MS system (split ratio 1:10 to 1:50 depending on column capacity).

GCMS_Workflow N1 1. Sample Prep Dry under N2 N2 2. Reagent Addition BSTFA + 1% TMCS N1->N2 Anhydrous N3 3. Derivatization 70°C for 45 min N2->N3 TMCS Catalysis N4 4. GC-MS Analysis Direct Injection N3->N4 TMS-Ether

Fig 2. GC-MS silylation workflow for sterically hindered phenols.

Synthetic Protocol: O-Alkylation (Williamson Ether Synthesis)

For drug discovery pipelines, the 4-OH group must often be permanently protected or modified. Because the phenoxide is poorly nucleophilic, we employ an aggressive, unhindered electrophile (Methyl Iodide) in a highly polar aprotic solvent (DMF) to strip the solvation shell from the nucleophile.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (1.0 mmol, ~250 mg).

  • Solvation & Deprotonation: Dissolve the starting material in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add finely powdered, oven-dried Potassium Carbonate (K 2​ CO 3​ , 2.5 mmol, 345 mg). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Electrophilic Addition: Dropwise, add Methyl Iodide (MeI, 2.0 mmol, 125 µL) via a gas-tight syringe. (Warning: MeI is highly toxic and volatile; perform strictly in a fume hood).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C for 2 hours .

  • Quench & Extraction: Cool to room temperature. Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (2 x 10 mL) to remove residual DMF, dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure to yield the 4-O-Methyl ether derivative.

Quantitative Data & Optimization Summaries

To guide experimental design, the following tables summarize the expected derivatization efficiencies based on reagent selection and reaction conditions.

Table 1: Comparative Efficacy of Silylating Agents (Analytical)

Data reflects relative conversion rates for the highly hindered 4-OH position.

Silylating ReagentCatalystConditionsRelative Yield (%)GC-MS Peak Shape
MSTFA None60°C / 30 min< 20%Severe Tailing
BSTFA None60°C / 30 min~ 45%Moderate Tailing
BSTFA 1% TMCS 70°C / 45 min > 98% Sharp / Symmetrical
MTBSTFA 1% TBDMCS80°C / 60 min< 5%Undetectable (Steric Block)
Table 2: Optimization of Synthetic O-Alkylation (Synthetic)

Data demonstrates the necessity of heat and excess electrophile for the deactivated phenoxide.

BaseElectrophile (Eq.)SolventTemp / TimeConversion (%)
K 2​ CO 3​ MeI (1.2 eq)DMF25°C / 4 hr30%
K 2​ CO 3​ MeI (2.5 eq) DMF 60°C / 2 hr > 95%
Cs 2​ CO 3​ MeI (1.5 eq)DMF40°C / 2 hr> 98% (Cesium Effect)

Expert Insight: If scaling up the synthetic protocol, substituting K 2​ CO 3​ with Cesium Carbonate (Cs 2​ CO 3​ ) drastically increases the solubility and reactivity of the phenoxide ion (the "Cesium Effect"), allowing for lower temperatures and fewer equivalents of toxic MeI.

References

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[3] URL:[Link]

  • Zörb, C., et al. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Molecules, 2013.[2] URL:[Link]

  • Pharmaffiliates. "3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS 883241-39-2) Product Specifications." Pharmaffiliates Reference Standards.[1] URL:[Link]

Sources

High-Resolution Analytical Methods for the Quantification of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Compound Profiling

The compound 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (TFHMMB, CAS: 883241-39-2) is a highly functionalized ester derivative recognized for its role as an intermediate and active pharmacophore in the development of[1]. MTP inhibitors are critical in managing homozygous familial hypercholesterolemia by blocking the assembly of apolipoprotein B-containing lipoproteins, thereby reducing circulating LDL cholesterol.

From an analytical perspective, quantifying TFHMMB presents unique chromatographic challenges due to its dense array of functional groups. The trifluoromethyl group (–CF₃) is highly electronegative and hydrophobic, while the phenolic hydroxyl (–OH) is ionizable. The strong negative inductive effect (-I) of the ortho-positioned –CF₃ group withdraws electron density from the hydroxyl oxygen, significantly lowering its pKa compared to an unsubstituted phenol. Consequently, strict pH control during chromatographic separation is non-negotiable to prevent partial ionization, which would otherwise manifest as severe peak tailing and irreproducible retention times.

Table 1: Physicochemical & Structural Properties
ParameterValue / DescriptionAnalytical Implication
Chemical Name 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl BenzoateHigh structural density requires high-efficiency stationary phases.
CAS Number 883241-39-2Unique identifier for reference standard sourcing [2].
Molecular Formula C₁₀H₉F₃O₄Presence of fluorine enables orthogonal retention mechanisms.
Molecular Weight 250.17 g/mol Ideal mass range for LC-MS/MS (ESI negative mode).
Solubility Soluble in Methanol, Acetonitrile, DMSODictates diluent choice for sample preparation to avoid precipitation.

Pharmacological Context: MTP Inhibition

To understand the bioanalytical requirements for this compound, it is essential to contextualize its mechanism of action. TFHMMB-derived molecules bind to MTP in the endoplasmic reticulum of hepatocytes and enterocytes, physically blocking the transfer of neutral lipids to nascent ApoB.

MTP_Inhibition TFHMMB TFHMMB (CAS: 883241-39-2) MTP Microsomal Triglyceride Transfer Protein (MTP) TFHMMB->MTP Inhibits Lipids Hepatic Triglycerides & Cholesterol MTP->Lipids Mediates Transfer ApoB Apolipoprotein B (ApoB) MTP->ApoB Blocked Pathway Lipids->ApoB Lipidation VLDL VLDL Assembly & Secretion ApoB->VLDL Maturation

Fig 1: Mechanism of action for TFHMMB as an MTP inhibitor blocking VLDL assembly.

Method A: HPLC-UV for Bulk Quantification and Purity

Objective: To provide a robust, self-validating assay for the determination of TFHMMB purity in bulk drug substance and synthetic intermediates.

Causality in Method Design: Standard C18 columns rely exclusively on hydrophobic dispersion forces. However, the –CF₃ and –OCH₃ groups on the TFHMMB aromatic ring provide an opportunity for orthogonal retention. We select a Pentafluorophenyl (PFP) stationary phase because it facilitates dipole-dipole, π-π, and specific fluorine-fluorine interactions. This yields superior resolution between TFHMMB and closely related des-fluoro or des-methyl synthetic impurities. Furthermore, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) to ensure the phenolic hydroxyl remains fully protonated (neutral), maximizing retention and peak symmetry.

Table 2: HPLC-UV Chromatographic Conditions
ParameterSpecification
Column Pentafluorophenyl (PFP), 150 × 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Reduces backpressure and improves mass transfer)
Detection Wavelength UV at 254 nm (Primary) and 280 nm (Secondary)
Injection Volume 10 µL
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Degas Mobile Phase A and B using vacuum sonication for 10 minutes to prevent baseline drift caused by outgassing.

  • Standard Preparation: Accurately weigh 10.0 mg of TFHMMB reference standard. Dissolve in 10 mL of Methanol (Stock: 1.0 mg/mL). Dilute with Mobile Phase A to create a working standard of 50 µg/mL.

  • Sample Preparation: Dissolve the sample in Methanol to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter. Note: PTFE is chosen over Nylon to prevent non-specific binding of the hydrophobic fluorinated moiety.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard five consecutive times. The system is only validated for use if it meets the following criteria: %RSD of peak area ≤ 1.5%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 5000. This creates a self-validating feedback loop before any unknown sample is analyzed.

  • Execution: Run the gradient sequence: 0-2 min (20% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold at 80% B), 12-12.1 min (drop to 20% B), 12.1-15 min (equilibration).

Method B: LC-MS/MS for Bioanalytical Trace Quantification

Objective: To quantify trace levels of TFHMMB in complex biological matrices (e.g., plasma) for pharmacokinetic (PK) profiling.

Causality in Method Design: For trace-level bioanalysis, Electrospray Ionization (ESI) in negative mode is optimal. The acidic phenol readily deprotonates to form a highly stable phenoxide anion ([M-H]⁻ at m/z 249.0). During Collision-Induced Dissociation (CID), the molecule undergoes a characteristic homolytic cleavage, losing a methyl radical (•CH₃, -15 Da) from the methoxy group to yield a primary product ion at m/z 234.0. This specific transition provides exceptional signal-to-noise ratios in complex matrices.

Table 3: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
TFHMMB (Quantifier) 249.0 [M-H]⁻234.050-22
TFHMMB (Qualifier) 249.0 [M-H]⁻190.050-35
Step-by-Step LC-MS/MS Protocol
  • Matrix Extraction: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an appropriate isotopically labeled internal standard (e.g., TFHMMB-d3).

  • Precipitation & Recovery: Vortex vigorously for 2 minutes to precipitate plasma proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a rapid 3-minute ballistic gradient (30% to 95% Acetonitrile with 0.1% Formic Acid) at 0.5 mL/min.

  • Data Acquisition: Monitor the MRM transitions. Quantify the analyte by calculating the peak area ratio of TFHMMB to the internal standard against a matrix-matched calibration curve.

Method Validation Framework

Both protocols must be validated according to the guidelines [3] to ensure regulatory compliance and scientific integrity.

Analytical_Workflow Prep Sample Preparation (Solubilization & Extraction) Sep Chromatographic Separation (PFP / C18 Column, pH 2.7) Prep->Sep Injection Det Detection & Quantification (UV 254 nm / ESI- MS/MS) Sep->Det Elution Val System Validation (ICH Q2(R1) Parameters) Det->Val Data Output Val->Prep Continuous Optimization Loop

Fig 2: End-to-end analytical workflow for TFHMMB quantification and validation.

Table 4: ICH Q2(R1) Validation Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank matrix and known impurities.No interfering peaks at the retention time of TFHMMB. Resolution > 2.0.
Linearity 5 concentration levels (e.g., 50% to 150% of target).Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike known amounts of TFHMMB into blank matrix at 3 levels.Mean recovery between 98.0% and 102.0% (HPLC) or 85-115% (LC-MS/MS).
Precision (Repeatability) 6 replicate injections of a 100% test concentration.%RSD ≤ 2.0% (HPLC) or ≤ 15.0% (LC-MS/MS at LLOQ).
Robustness Deliberate variations in flow rate (±0.1 mL/min), pH (±0.2), and temp (±5°C).System Suitability Criteria must still be met under all conditions.

References

  • Hussain, M. M., et al. "Contemporary Aspects of the Biology and Therapeutic Regulation of the Microsomal Triglyceride Transfer Protein." Circulation Research, 2015. URL:[Link]

  • Pharmaffiliates. "3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS 883241-39-2) Reference Standard." Pharmaffiliates Catalog. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." European Medicines Agency / Chromatography Online Review, 2022. URL:[Link]

Application Notes and Protocols for the Evaluation of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate in a variety of cell-based assays. This document outlines detailed protocols for assessing the compound's cytotoxic, anti-proliferative, and apoptotic potential, while also offering insights into the scientific rationale behind each experimental step.

Introduction: Unveiling the Potential of a Novel Benzoate Derivative

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is a synthetic organic compound with a chemical structure that suggests potential biological activity. The presence of a trifluoromethyl (CF3) group is a notable feature, as this moiety is known to enhance metabolic stability and cell permeability of drug candidates.[1][2] The substituted benzoate scaffold is also a common feature in many biologically active molecules.[3][4] Given these structural characteristics, a thorough investigation of its effects on cellular processes is warranted.

This guide provides a framework for the initial biological characterization of this novel compound, focusing on three fundamental cell-based assays: cytotoxicity, proliferation, and apoptosis. These assays are crucial in early-stage drug discovery to determine a compound's therapeutic window and mechanism of action.[5][6]

General Considerations for Experimental Design

Compound Handling and Preparation

Due to the limited information on the aqueous solubility of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

Table 1: Stock Solution Preparation

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO), cell culture grade
Stock Concentration 10-50 mM
Storage -20°C, protected from light and moisture

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in the vehicle control wells.

Cell Line Selection

The choice of cell line is critical and should be guided by the specific research question. For initial screening, a panel of cell lines representing different cancer types is recommended.

Table 2: Example Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7 Breast Cancer
MDA-MB-231 Breast Cancer (triple-negative)
A549 Lung Cancer
HCT116 Colon Cancer
PC-3 Prostate Cancer

Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 compound_prep Prepare serial dilutions of the compound incubation1->compound_prep add_compound Add compound to wells compound_prep->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of the 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate stock solution in culture medium. A common starting range is from 100 µM down to 0.1 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Cell Proliferation Assessment using the BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[7] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.

BrdU_Workflow cluster_prep Cell Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Detection cell_seeding Seed and treat cells with compound incubation1 Incubate for desired period cell_seeding->incubation1 add_brdu Add BrdU labeling solution incubation1->add_brdu incubation2 Incubate for 2-24 hours add_brdu->incubation2 fix_denature Fix cells and denature DNA incubation2->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_secondary Add HRP-conjugated secondary antibody add_antibody->add_secondary add_substrate Add TMB substrate add_secondary->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Measure absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow of the BrdU cell proliferation assay.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the wells and add the TMB (3,3',5,5'-tetramethylbenzidine) substrate. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the effect on proliferation.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells and treat with compound incubation Incubate for desired period cell_seeding->incubation harvest_cells Harvest and wash cells incubation->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubation_stain Incubate for 15 min in the dark add_stains->incubation_stain analyze Analyze by flow cytometry within 1 hour incubation_stain->analyze

Caption: Workflow of the Annexin V/PI apoptosis assay.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., IC50 and 2x IC50 as determined by the MTT assay) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).[9]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Table 3: Interpretation of Annexin V/PI Staining Results

Cell PopulationAnnexin V StainingPI StainingInterpretation
Q1 NegativePositiveNecrotic Cells
Q2 PositivePositiveLate Apoptotic Cells
Q3 NegativeNegativeViable Cells
Q4 PositiveNegativeEarly Apoptotic Cells

Data Presentation and Interpretation

The results from these assays will provide a preliminary profile of the biological activity of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

  • Cytotoxicity: An IC50 value will quantify the compound's potency in reducing cell viability.

  • Proliferation: A decrease in BrdU incorporation will indicate an anti-proliferative effect.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells will suggest that the compound induces programmed cell death.

These initial findings will guide further mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this novel compound.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • JoVE. (2022). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Bio-protocol. (2023). Luciferase-based cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Promega. (n.d.). CellTox™ Green Cytotoxicity Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate — Chemical Substance Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Retrieved from [Link]

  • PMC. (n.d.). Enhanced biological activity of liposomal methylated resveratrol analog 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) in 3D patient-derived ovarian cancer model. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability/proliferation/MTS assay of (a, d) 4FBAHMT conjugate, (b, e) TMOBAHMT conjugate, (c, f) 4BO2MOBAHMT conjugate against CHLA-200 and SJGBM2 cell lines. Retrieved from [Link]

  • ACS Publications. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Retrieved from [Link]

  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Application Note: Synthetic Route to Analogs of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide and Experimental Protocol.

Executive Summary

Methyl 3-trifluoromethyl-4-hydroxy-5-methoxybenzoate (CAS 883241-39-2) is a highly substituted aromatic scaffold frequently utilized as a critical intermediate in the development of pharmaceutical agents, including Microsomal Triglyceride Transfer Protein (MTP) inhibitors[1]. Synthesizing this densely functionalized gallic/vanillic acid analog presents a unique regiochemical challenge. This application note details a scalable, self-validating 4-step cross-coupling methodology to synthesize this target and its structural analogs with absolute regiocontrol.

Strategic Route Design & Mechanistic Rationale

While direct C–H trifluoromethylation of phenols using hypervalent iodine reagents (e.g., Togni's reagent) is possible, it often suffers from poor regioselectivity (yielding mixtures of ortho/para isomers) or undesired O-trifluoromethylation (forming aryl trifluoromethyl ethers)[2].

To ensure pharmaceutical-grade purity and scalability, we employ a programmable cross-coupling strategy starting from commercially available methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The sequence leverages the innate electronic bias of the aromatic ring for regioselective halogenation, followed by a robust copper-catalyzed trifluoromethylation utilizing Chen's Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA)[3].

SyntheticWorkflow SM Methyl Vanillate (Starting Material) Int1 3-Bromo Intermediate SM->Int1 Step 1 Br2, AcOH Int2 O-Benzyl Protected Int1->Int2 Step 2 BnBr, K2CO3 Int3 3-CF3 Intermediate Int2->Int3 Step 3 MFSDA, CuI Product Target Molecule (CAS 883241-39-2) Int3->Product Step 4 H2, Pd/C

Figure 1: Four-step synthetic workflow for Methyl 3-trifluoromethyl-4-hydroxy-5-methoxybenzoate.

Self-Validating Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize Methyl 3-bromo-4-hydroxy-5-methoxybenzoate.

  • Mechanistic Causality: The C4-hydroxyl group is a powerful electron-donating group (EDG) via resonance, strongly activating the ortho positions. Because the C3 position is occupied by the methoxy group, electrophilic aromatic substitution is exclusively directed to the C5 position.

  • Procedure:

    • Dissolve methyl vanillate (10.0 g, 54.9 mmol) in glacial acetic acid (100 mL) at room temperature.

    • Add bromine (3.0 mL, 58.2 mmol) dropwise over 30 minutes.

    • Stir the reaction mixture for 2 hours.

    • Quench by pouring into ice water (300 mL) containing sodium thiosulfate (5 g) to neutralize unreacted bromine.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • In-Process Control (IPC): LC-MS must show complete consumption of starting material and the appearance of an [M+H]+ isotopic doublet at m/z 261/263 (1:1 ratio), validating mono-bromination.

Step 2: Phenol Protection (Benzylation)

Objective: Synthesize Methyl 4-benzyloxy-3-bromo-5-methoxybenzoate.

  • Mechanistic Causality: Free phenols are detrimental to copper-catalyzed cross-coupling reactions. They can coordinate with Cu(I) to form insoluble copper phenoxides, halting the catalytic cycle, or undergo competitive oxidative coupling. A benzyl ether is chosen as it is completely orthogonal to the methyl ester and easily cleaved via hydrogenolysis later.

  • Procedure:

    • Dissolve the brominated intermediate (10.0 g, 38.3 mmol) in anhydrous DMF (80 mL).

    • Add anhydrous K2​CO3​ (10.6 g, 76.6 mmol) and benzyl bromide (5.5 mL, 46.0 mmol).

    • Heat the suspension to 60 °C for 4 hours.

    • Cool to room temperature, dilute with EtOAc (200 mL), and wash with water (3 × 100 mL) and brine.

    • Dry the organic layer over Na2​SO4​ , concentrate, and recrystallize from hexanes/EtOAc.

  • IPC: TLC (Hexanes/EtOAc 3:1) should demonstrate the disappearance of the polar phenol spot and the emergence of a highly UV-active, less polar spot.

Step 3: Copper-Catalyzed Trifluoromethylation

Objective: Synthesize Methyl 4-benzyloxy-3-methoxy-5-(trifluoromethyl)benzoate.

  • Mechanistic Causality: Aryl bromides are generally inert to nucleophilic CF3​ sources without transition metal catalysis. We utilize Chen's Reagent (MFSDA)[3]. Upon heating, MFSDA eliminates SO2​ and CO2​ to generate a difluorocarbene intermediate, which captures a fluoride ion to form the active [Cu−CF3​] species. This species undergoes oxidative addition into the C–Br bond, followed by reductive elimination to forge the robust C– CF3​ bond.

  • Procedure:

    • In a flame-dried Schlenk flask under argon, combine the protected bromide (5.0 g, 14.2 mmol) and CuI (3.2 g, 17.0 mmol).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (30 mL) and Chen's Reagent (MFSDA, 4.5 mL, 35.5 mmol).

    • Heat the mixture to 80 °C for 12 hours.

    • Cool the dark mixture, dilute with diethyl ether (150 mL), and filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with water and brine, dry, and purify via flash chromatography.

  • IPC: 19F NMR of the crude mixture is the definitive validation tool here. The appearance of a sharp singlet at approximately -61.5 ppm confirms successful CF3​ incorporation.

Step 4: Hydrogenolytic Deprotection

Objective: Synthesize Methyl 3-trifluoromethyl-4-hydroxy-5-methoxybenzoate (Target).

  • Mechanistic Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C–O bond. The reaction conditions (1 atm H2​ , room temperature) are mild enough to leave the aromatic ring, the methyl ester, and the newly formed C– CF3​ bond completely intact.

  • Procedure:

    • Dissolve the trifluoromethylated intermediate (3.0 g, 8.8 mmol) in methanol (50 mL).

    • Carefully add 10% Pd/C (0.3 g) under an argon atmosphere.

    • Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours.

    • Filter the mixture through Celite, wash the filter cake with methanol, and concentrate the filtrate in vacuo to yield the pure target compound.

  • IPC: LC-MS must show an [M+H]+ peak at m/z 251. 1H NMR should reveal the disappearance of the benzylic CH2​ signal (~5.1 ppm) and the return of a broad phenolic OH singlet.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and critical analytical markers for each intermediate in the self-validating workflow, ensuring seamless tracking of reaction progression.

CompoundStepExpected Yield (%)Key Analytical Markers (IPC Validation)
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate 190 - 94MS (ESI): m/z 261, 263 [M+H]+ (1:1) 1 H NMR: Two distinct Ar-H singlets.
Methyl 4-benzyloxy-3-bromo-5-methoxybenzoate 285 - 89 1 H NMR: −CH2​− (s, 2H) at ~5.1 ppm.TLC: Rf​ ~0.6 (Hex/EtOAc 3:1).
Methyl 4-benzyloxy-3-methoxy-5-(trifluoromethyl)benzoate 370 - 75 19 F NMR: Singlet at ~ -61.5 ppm.MS (ESI): m/z 341 [M+H]+ .
Methyl 3-trifluoromethyl-4-hydroxy-5-methoxybenzoate 495 - 98MS (ESI): m/z 251 [M+H]+ 1 H NMR: Loss of benzyl signals.

References

  • Chen, Q.-Y., & Wu, S.-W. (1989). "Methyl fluorosulfonyldifluoroacetate; a new trifluoromethylating agent." Journal of the Chemical Society, Chemical Communications. Detailed procedure available via Organic Syntheses: [Link]

  • Chu, L., & Qing, F.-L. (2010). "Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling." The Journal of Organic Chemistry. [Link]

  • Liu, J.-B., et al. (2016). "Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination." Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2)[1].

Synthesizing this heavily functionalized electron-rich arene presents unique challenges, primarily regarding regioselectivity and the high activation energy required for the oxidative addition of aryl halides during cross-coupling. This guide deconstructs the two primary synthetic pathways, provides mechanistic troubleshooting, and outlines self-validating protocols to maximize your isolated yield.

Mechanistic Pathway Visualization

To bypass yield bottlenecks, it is critical to select the optimal synthetic route. The diagram below illustrates the two most viable pathways: Path A (Direct Electrophilic C-H Functionalization) and Path B (Regioselective Halogenation followed by Cu-Mediated Cross-Coupling).

SynthesisPathway SM Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Togni Path A: Direct Electrophilic CF3 Togni's Reagent II, Lewis Acid SM->Togni Direct C-H Functionalization Bromination Path B1: Halogenation NBS, DMF SM->Bromination Regioselective Bromination Target Target Molecule 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Togni->Target Intermediate Aryl Bromide Intermediate (Methyl 5-bromo-4-hydroxy-3-methoxybenzoate) Bromination->Intermediate CuCoupling Path B2: Cu-Mediated Cross-Coupling CuI, TMSCF3, KF, DMF Intermediate->CuCoupling Cross-Coupling CuCoupling->Target

Fig 1. Divergent synthetic pathways for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

Troubleshooting & FAQs

Q1: Why am I getting O-trifluoromethylation (aryl trifluoromethyl ether) instead of the desired C-trifluoromethylation on the ring when using Togni's reagent?

Causality: Togni's reagent is an electrophilic CF₃ source, and phenols act as ambident nucleophiles. While unsubstituted phenols naturally undergo electrophilic aromatic substitution at the ortho or para positions, the use of specific catalysts (particularly silver salts) alters the reaction pathway to favor O-trifluoromethylation[2]. Solution: To direct the CF₃ group to the aromatic carbon (the C5 position of methyl vanillate), strictly avoid silver-mediated oxidative conditions. Instead, utilize a mild Lewis acid (e.g., Zn(NTf₂)₂) or Brønsted acid to activate the hypervalent iodine reagent. The electron-donating hydroxyl and methoxy groups will naturally direct the electrophilic attack to the open ortho position (C5)[3].

Q2: In the copper-mediated cross-coupling route (Path B), my yield of the trifluoromethylated product is stalling at 40%. How can I drive the reaction to completion?

Causality: The reaction of CuI with Ruppert-Prakash reagent (TMSCF₃) rapidly generates two cuprate species: [Cu(CF3​)2​]− and [Cu(CF3​)(I)]− [4]. However, the active ligandless [CuCF3​] species—which is required for the critical oxidative addition step with the aryl bromide—only forms efficiently when excess CuI is present[4]. Furthermore, aryl bromides possess a significantly higher activation barrier for oxidative addition compared to aryl iodides[5]. Solution: Do not use a 1:1 stoichiometry. Increase the CuI loading to at least 2.0–2.5 equivalents relative to the aryl bromide. If yields remain low, consider adopting a photoredox approach using an Iridium photocatalyst and blue LEDs; this generates an aryl radical from the bromide, which bypasses the sluggish oxidative addition step entirely[6].

Q3: How do I prevent the hydrolysis of the methyl ester during the trifluoromethylation step?

Causality: The use of basic fluoride sources (like CsF or KF) to activate TMSCF₃ can inadvertently cause saponification of the methyl benzoate ester if trace water is present in the solvent or reagents. Solution: Rigorously dry the DMF solvent over 3Å molecular sieves. Use anhydrous KF that has been spray-dried under vacuum. Alternatively, switch to a less basic activator such as potassium acetate (KOAc) to maintain the integrity of the ester linkage.

Quantitative Data Summaries

The following table synthesizes the expected outcomes of various optimization strategies to help you select the most efficient protocol for your scale and equipment.

PathwaySubstrateCF₃ SourceCatalyst / PromoterTemp (°C)Time (h)Expected Yield (%)Key Advantage
Path A Methyl VanillateTogni's Reagent IIZn(NTf₂)₂ (10 mol%)251245 - 55Shorter route; no pre-halogenation required.
Path B2 (Standard) 5-Bromo-methyl vanillateTMSCF₃CuI (2.5 eq) / KF801675 - 85High regioselectivity; scalable.
Path B2 (Photoredox) 5-Bromo-methyl vanillatedMesSCF₃CuBr₂ / Ir-cat / Blue LED352485 - 95Mild conditions; overcomes sluggish oxidative addition[6].

Validated Experimental Protocols

Protocol 1: Copper-Mediated Cross-Coupling (Path B2 - Recommended for High Yield)

This protocol utilizes stoichiometric copper to overcome the high activation barrier of the aryl bromide intermediate.

  • Reagent Preparation: Ensure CuI is a pure white powder. (Causality: Cu(II) impurities poison the catalytic cycle by promoting undesired homocoupling).Validation: If the CuI is tan or brown, purify it via Soxhlet extraction with THF prior to use.

  • Setup: In a flame-dried Schlenk flask, add methyl 5-bromo-4-hydroxy-3-methoxybenzoate (1.0 eq), CuI (2.5 eq), and anhydrous KF (3.0 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high-purity Argon (repeat 3x).

  • Solvent Addition: Inject anhydrous DMF (0.2 M relative to substrate). Stir vigorously for 10 minutes at room temperature.

  • Transmetalation: Add TMSCF₃ (2.5 eq) dropwise via syringe.

    • Validation: Monitor the formation of the active Cu-CF₃ complex by drawing a crude aliquot for ¹⁹F NMR. The disappearance of the TMSCF₃ peak (-67 ppm) and the appearance of a superimposed peak at -28.2 ppm confirms successful transmetalation[4].

  • Coupling: Heat the reaction mixture to 80°C for 16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validation: LC-MS analysis of the isolated product must show an [M-H]⁻ peak at m/z 249.04, corresponding to the target mass (MW 250.17)[1].

Protocol 2: Direct Electrophilic Trifluoromethylation (Path A - Recommended for Step Economy)

This protocol leverages the electron-rich nature of methyl vanillate for direct C-H functionalization.

  • Setup: In a dry round-bottom flask under Argon, dissolve methyl vanillate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Togni's Reagent II (1.2 eq) followed by Zn(NTf₂)₂ (10 mol%). (Causality: The zinc Lewis acid coordinates to the hypervalent iodine, increasing its electrophilicity without promoting the radical pathways that lead to O-trifluoromethylation).

  • Reaction: Stir at 25°C for 12 hours.

  • Monitoring: Monitor the reaction via TLC. Validation: The reaction is complete when the starting material spot is consumed. A new, less polar spot indicates the C-trifluoromethylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo. Purify via column chromatography.

Sources

Technical Support Center: Chromatographic Purification of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Guide Overview: This technical support document provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges encountered during chromatographic purification.

Introduction to the Compound and Purification Challenges

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is a substituted aromatic ester with a unique combination of functional groups that influence its chromatographic behavior. The electron-withdrawing trifluoromethyl group, the polar phenolic hydroxyl group, and the moderately polar methoxy and methyl ester groups give the molecule a distinct polarity that requires careful consideration during method development.

The primary goal of chromatographic purification is to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. The success of this separation is paramount for the integrity of downstream applications.

Anticipated Impurities

Based on synthetic routes for structurally similar compounds like Methyl 3-hydroxy-4,5-dimethoxybenzoate, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding benzoic acid precursor.

  • Byproducts from Incomplete Reactions: For instance, isomers or compounds lacking one of the functional group modifications.

  • Over-methylated or Under-methylated Analogs: Depending on the synthetic strategy, byproducts with additional methoxy groups or free hydroxyl groups may be present.[1]

Chromatography Method Selection and Initial Workflow

The choice between normal-phase and reversed-phase chromatography is a critical first step. This decision is primarily based on the polarity of the target compound and the impurities to be removed.

  • Normal-Phase (Flash) Chromatography: This is often the preferred method for preparative scale purification of moderately polar organic compounds.[2] It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for high-resolution separation of compounds with varying polarity and is particularly well-suited for polar and ionizable compounds.[3] It employs a non-polar stationary phase (like C18) and a polar mobile phase.

The following workflow provides a systematic approach to developing a purification method:

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Final Product A Crude Sample Analysis (TLC/Analytical HPLC) B Select Chromatography Mode (Normal vs. Reversed-Phase) A->B C Normal-Phase (Flash Chromatography) B->C Moderately Polar Non-ionic Impurities D Reversed-Phase (HPLC) B->D Polar / Ionizable Impurities E TLC Solvent Scouting (e.g., Hexane:Ethyl Acetate) C->E F Analytical HPLC Scouting (e.g., Acetonitrile:Water Gradient) D->F G Optimize Mobile Phase for Rf ~0.3 E->G H Optimize Gradient for Peak Resolution F->H I Pack Preparative Column G->I H->I J Load Sample (Dry or Wet) I->J K Elute with Optimized Mobile Phase J->K L Collect Fractions K->L M Analyze Fractions (TLC/HPLC) L->M N Combine Pure Fractions M->N O Evaporate Solvent N->O P Characterize Final Product (Purity & Identity) O->P

Caption: General workflow for purification method development.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode, normal-phase or reversed-phase, is better for my compound?

A1: For preparative scale purification to remove less polar impurities, normal-phase flash chromatography on silica gel is an excellent starting point.[2] If high-resolution separation from polar impurities is required, or for analytical purity checks, reversed-phase HPLC is more suitable. The phenolic hydroxyl group can interact with the silica stationary phase in normal-phase chromatography, which can be advantageous for separation but may also lead to peak tailing.

Q2: What are the recommended starting conditions for purifying this compound?

A2: The following table provides recommended starting conditions based on methods used for structurally similar phenolic esters.[1][3][4] These should be optimized for your specific crude mixture.

ParameterNormal-Phase (Flash) ChromatographyReversed-Phase HPLC (Analytical/Preparative)
Stationary Phase Silica Gel (230-400 mesh)C18 (5 or 10 µm particle size)
Mobile Phase A Hexane or DichloromethaneDeionized Water with 0.1% Formic Acid
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient
Example Gradient Start with 95:5 Hexane:EtOAc, gradually increase to 70:30 Hexane:EtOAc.[1]Start with 70:30 A:B, ramp to 30:70 A:B over 20-30 minutes.
Detection UV (254 nm) for TLC analysisUV (typically 254 nm or 280 nm)

Q3: How does the trifluoromethyl group affect the chromatographic separation?

A3: The trifluoromethyl (CF3) group is highly electron-withdrawing and increases the lipophilicity of the molecule. This has two main effects:

  • In Reversed-Phase HPLC , the increased lipophilicity will lead to a longer retention time compared to a non-fluorinated analog.

  • In Normal-Phase Chromatography , the CF3 group's electron-withdrawing nature can influence interactions with the polar stationary phase, potentially improving selectivity between closely related compounds.[4]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

G Start Problem with Purification? PoorSep Poor Separation / Co-elution Start->PoorSep PeakTailing Peak Tailing? Start->PeakTailing LowRecovery Low Recovery? Start->LowRecovery BroadPeaks Broad Peaks? Start->BroadPeaks OptSolvent Optimize Mobile Phase (Change polarity/gradient slope) PoorSep->OptSolvent Yes TailingCause Possible Causes: 1. Column Overload 2. Secondary Interactions (Silanol) 3. Mobile Phase pH (RP-HPLC) PeakTailing->TailingCause Yes RecoveryCause Possible Causes: 1. Irreversible Adsorption 2. Compound Instability on Column LowRecovery->RecoveryCause Yes BroadCause Possible Causes: 1. Large Injection Volume 2. Column Void/Degradation BroadPeaks->BroadCause Yes ChangeStationary Change Stationary Phase (e.g., different C18 or Diol) OptSolvent->ChangeStationary Still Poor Success Problem Resolved OptSolvent->Success Resolved ChangeStationary->Success Resolved TailingSol1 Decrease Sample Load TailingCause->TailingSol1 Try This First TailingSol2 Add Modifier to Mobile Phase (e.g., 0.1% TFA or Formic Acid) TailingSol1->TailingSol2 Still Tailing TailingSol2->Success Resolved RecoverySol1 Deactivate Silica (if NP) or use a different stationary phase RecoveryCause->RecoverySol1 Try This RecoverySol1->Success Resolved BroadSol1 Dissolve Sample in Mobile Phase & Reduce Injection Volume BroadCause->BroadSol1 Try This BroadSol2 Flush or Replace Column BroadSol1->BroadSol2 Still Broad BroadSol2->Success Resolved

Sources

Technical Support Center: Stability & Handling of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Pathology: Understanding Chemical Liabilities

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is a highly functionalized aromatic building block. While valuable in drug discovery, its unique structural features introduce specific stability liabilities in solution that must be carefully managed:

  • The Methyl Ester : Susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. The electron-withdrawing trifluoromethyl (-CF 3​ ) group increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack [2].

  • The Substituted Phenol : The combination of a hydroxyl (-OH) and methoxy (-OCH 3​ ) group renders the aromatic ring highly electron-rich. This lowers the oxidation potential, making the molecule prone to single-electron transfer (SET) oxidation by dissolved oxygen, leading to reactive phenoxy radicals and quinones [3].

  • The Trifluoromethyl Group : Traditionally considered inert, recent environmental chemistry studies demonstrate that trifluoromethylphenols can undergo spontaneous aqueous defluorination under alkaline conditions. Deprotonation of the phenol triggers an E1cb-like elimination of fluoride, driven by the formation of a quinone methide intermediate [1].

G mol 3-Trifluoromethyl-4-hydroxy- 5-methoxy Methyl Benzoate hydro Ester Hydrolysis (Saponification) mol->hydro H2O, pH > 7.5 oxid Phenol Oxidation (Quinone Formation) mol->oxid O2, Light, Metals defluor Spontaneous Defluorination (Alkaline E1cb) mol->defluor pH > 8.0 trans Transesterification (in Alcohols) mol->trans EtOH/PrOH

Fig 1. Primary degradation pathways of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

Troubleshooting Guide (FAQs)

Q1: Why is my compound rapidly degrading in aqueous buffer above pH 7.5? A: You are observing a dual-degradation pathway. Above pH 7.5, the ester undergoes base-catalyzed hydrolysis (saponification) yielding the corresponding carboxylic acid and methanol [2]. Concurrently, the alkaline environment deprotonates the phenol to form a phenoxide anion. This phenoxide triggers a spontaneous E1cb defluorination of the -CF 3​ group, leading to the complete destruction of the trifluoromethyl moiety and the formation of complex dimerized products [1]. Solution: Always buffer aqueous solutions of this compound between pH 4.5 and 6.0.

Q2: My stock solution in ethanol shows a secondary peak on LC-MS over time. What is happening? A: The compound is undergoing transesterification. The ethanol solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester to form an ethyl ester. Solution: Avoid primary and secondary alcohols for long-term storage. Reconstitute stock solutions in anhydrous DMSO or Acetonitrile (ACN).

Q3: The solution turns pink or brown after prolonged exposure to air or light. How do I prevent this? A: This color change indicates oxidative dearomatization. The electron-rich 4-hydroxy-5-methoxy phenol moiety is highly susceptible to oxidation by dissolved O 2​ or trace transition metals (e.g., iron from stainless steel equipment), forming colored quinones [3]. Solution: Degas your solvents with nitrogen/argon, add a chelator (e.g., 1 mM EDTA) or an antioxidant (e.g., ascorbic acid) if compatible with your assay, and store in amber vials.

Workflow start Observe Degradation in Solution q1 Is the solvent an alcohol? start->q1 a1 Switch to ACN or DMSO q1->a1 Yes q2 Is the pH > 7.5? q1->q2 No a2 Buffer to pH 4.5 - 6.0 q2->a2 Yes q3 Is the solution turning brown/pink? q2->q3 No a3 Degas, add antioxidants, protect from light q3->a3 Yes

Fig 2. Troubleshooting decision tree for stabilizing stock solutions.

Quantitative Stability Matrix

The following table summarizes the causal relationship between environmental conditions and the degradation kinetics of the compound.

ConditionPrimary Degradation PathwayEstimated t 1/2​ (25°C)Estimated t 1/2​ (40°C)
pH 2.0 (Aqueous) Acid-Catalyzed Hydrolysis> 72 hours~ 24 hours
pH 5.5 (Aqueous) None (Optimal Stability Window)> 6 months> 1 month
pH 9.0 (Aqueous) Saponification & Defluorination< 2 hours< 30 minutes
Methanol (Neutral) Transesterification> 1 month~ 7 days
Ambient Air / Light Oxidative Dearomatization~ 14 days~ 3 days

Self-Validating Experimental Protocols

To accurately assess the stability of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate in your specific assay buffer, utilize the following self-validating forced degradation workflow.

Protocol: Stability-Indicating HPLC-UV Workflow

Purpose: To quantify the degradation rate and identify the mechanism of instability in a given solvent system.

Step 1: Preparation of Internal Controls (Self-Validation System)

  • Negative Control (0% Degradation): Prepare a 1 mg/mL stock in anhydrous, degassed DMSO. Store at -20°C in an amber vial. This validates that the baseline analytical method does not cause degradation.

  • Positive Control (100% Hydrolysis/Defluorination): Mix 100 µL of the DMSO stock with 900 µL of 0.1 M NaOH. Incubate at 40°C for 2 hours. This validates the chromatographic separation by forcing the generation of the carboxylic acid and defluorinated degradants.

Step 2: Sample Preparation

  • Prepare a 0.1 mg/mL solution of the compound in your target experimental buffer/solvent.

  • Aliquot 1 mL into three separate HPLC vials.

  • Subject Vial A to 4°C (dark), Vial B to 37°C (dark), and Vial C to 37°C (under ambient light).

Step 3: HPLC-UV Analysis

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the phenol in a protonated state during the run, preventing on-column oxidation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 280 nm.

Step 4: Data Interpretation & Causality Check

  • If the main peak area decreases and a new, more polar peak (eluting earlier) appears, check the mass. An [M-H] mass shift of -14 Da indicates ester hydrolysis (loss of methyl, gain of H).

  • If multiple early-eluting peaks appear alongside a loss of the -CF 3​ signal in 19 F NMR, E1cb defluorination has occurred [1].

  • If the baseline rises and broad peaks appear at 280 nm, oxidative polymerization/quinone formation is the cause [3].

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Source: Environmental Science: Processes & Impacts (RSC Publishing), 2025. URL:[Link]

  • Hydrolysis and saponification of methyl benzoates. Source: Green Chemistry (RSC Publishing), 1999. URL:[Link]

  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Source: Chemical Science (RSC Publishing), 2024. URL:[Link]

side reactions in the synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate .

Synthesizing heavily substituted phenolic esters presents a unique set of challenges. This specific molecule features a complex "push-pull" electronic environment: an electron-withdrawing trifluoromethyl (-CF₃) group, an electron-donating methoxy (-OMe) group, and a free phenolic hydroxyl (-OH) group, all situated on a benzoate scaffold. This dense substitution pattern makes the intermediate and final compounds highly susceptible to specific side reactions, including premature ester hydrolysis, ether cleavage, and oxidative degradation.

This guide provides causality-driven troubleshooting, quantitative reactivity data, and self-validating protocols to ensure high-yield synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of the free carboxylic acid instead of the methyl ester during aqueous workup? Cause: Ester hydrolysis is severely accelerated by the presence of the -CF₃ group. The trifluoromethyl group exerts a potent inductive electron-withdrawing effect (-I) across the aromatic ring[1]. This effect propagates to the ester carbonyl carbon, significantly increasing its electrophilicity. Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by hydroxide ions (saponification) or water during basic or even neutral aqueous workups. Solution: Avoid basic aqueous workups entirely. Quench reactions with mild, slightly acidic buffers (e.g., saturated aqueous NH₄Cl, pH ~6). If esterification is the final step, utilize strictly anhydrous conditions (e.g., Fischer esterification with dry MeOH and catalytic H₂SO₄) and remove the solvent in vacuo rather than performing an aqueous extraction.

Q2: During late-stage trifluoromethylation of my precursor, the reaction turns dark and yields a highly colored, low-mass impurity. What is this? Cause: This is the oxidation of the phenol ring to a 2-trifluoromethyl-1,4-benzoquinone derivative[2]. While the -CF₃ group generally deactivates the ring, the combined electron-donating resonance (+R) of the -OH and -OMe groups counteracts this. During oxidative trifluoromethylation (which often relies on Cu catalysts and oxidants[3]), single-electron transfer (SET) occurs at the unprotected phenol, generating a phenoxy radical. This radical rapidly reacts with oxygen or the oxidant to form a stable quinone. Solution: The free hydroxyl group must be protected (e.g., as an acetate or benzyl ether) prior to any transition-metal-catalyzed or oxidative steps. Rigorously degas all solvents to exclude ambient oxygen.

Q3: I am using a strong Lewis acid to deprotect a different functional group, but my LC-MS shows a major impurity with a mass of [M-14]. How can I prevent this? Cause: A mass loss of 14 Da (-CH₂) is the classic signature of ether cleavage (demethylation) of the 5-methoxy group, resulting in a catechol derivative (3-trifluoromethyl-4,5-dihydroxy methyl benzoate). The methoxy oxygen possesses basic lone pairs that readily coordinate with strong Lewis acids (like BBr₃ or AlCl₃). Subsequent nucleophilic attack by the halide cleaves the O-CH₃ bond. Solution: Employ orthogonal protecting group strategies. If a hydroxyl group needs temporary protection, use a silyl ether (e.g., TBS or TIPS) which can be cleanly removed using mild fluoride sources (like TBAF) that do not interact with the methoxy ether.

Part 2: Quantitative Data on Substituent Effects

To predict and control side reactions, it is critical to understand the electronic contributions of each substituent relative to the ester group (C1).

SubstituentPosition (vs. Ester)Hammett ConstantPrimary Electronic EffectImpact on Synthesis & Predominant Side Reaction Risk
-CF₃ Meta (C3)σm = +0.43Strong Inductive (-I)Drastically increases ester carbonyl electrophilicity; high risk of premature ester hydrolysis[1].
-OH Para (C4)σp = -0.37Strong Resonance (+R)Lowers the oxidation potential of the ring; high risk of quinone formation if left unprotected[2].
-OMe Meta (C5)σm = +0.12Mild Inductive (-I)Lone pairs are susceptible to Lewis acid coordination; high risk of ether cleavage (demethylation).

Part 3: Self-Validating Experimental Protocol

Workflow: Late-Stage Cu-Mediated Trifluoromethylation & Esterification Objective: Synthesize the target benzoate from Methyl 5-iodo-4-hydroxy-3-methoxybenzoate while actively suppressing oxidation and hydrolysis side reactions.

Step 1: Phenol Protection (Oxidation Suppression)

  • Reaction: Dissolve Methyl 5-iodo-4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous DCM under N₂. Add pyridine (2.0 eq), followed by the dropwise addition of acetic anhydride (1.5 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Causality: Masking the free -OH as an acetate ester eliminates the possibility of single-electron oxidation of the phenol ring during the subsequent metal-catalyzed step.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The product spot will be UV-active and show a higher Rf​ than the starting material. LC-MS must confirm the [M+H]⁺ mass corresponding to the acetate.

Step 2: Oxidative Trifluoromethylation

  • Reaction: In a glovebox, combine the protected intermediate (1.0 eq), CuI (0.2 eq), KF (2.0 eq), and 1,10-phenanthroline (0.2 eq) in a Schlenk tube. Add anhydrous DMF and TMSCF₃ (2.0 eq). Seal and heat to 80 °C for 12 hours[3].

  • Causality: The Cu(I) catalyst facilitates transmetalation of CF₃ from TMSCF₃. The phenanthroline ligand stabilizes the highly reactive Cu-CF₃ intermediate, preventing premature decomposition and homocoupling.

  • Validation: Extract a 0.1 mL crude aliquot. ¹⁹F NMR should display a sharp singlet at approximately -61 ppm, confirming successful -CF₃ incorporation.

Step 3: Deprotection and Controlled Workup (Hydrolysis Suppression)

  • Reaction: Dissolve the crude mixture in dry methanol. Add catalytic K₂CO₃ (0.1 eq) and stir at 0 °C for exactly 30 minutes.

  • Causality: Using a mild, catalytic base at low temperatures selectively hydrolyzes the less sterically hindered acetate protecting group without affecting the highly electrophilic methyl benzoate ester.

  • Validation: Quench immediately with cold aqueous NH₄Cl (pH ~6). Extract with EtOAc. LC-MS analysis of the organic layer should show the target mass[M-H]⁻ in negative ionization mode, with <2% of the free carboxylic acid present.

Part 4: Reaction Pathway & Side Reaction Visualization

Workflow SM Precursor (Methyl 5-iodo-4-hydroxy-3-methoxybenzoate) Protect Phenol Protection (Acetylation) SM->Protect Ac2O, Pyridine SR_Ox Side Reaction: Phenol Oxidation (Quinone Formation) SM->SR_Ox Unprotected OH + Oxidant/O2 Trifluoromethylation Cu-Mediated Trifluoromethylation (TMSCF3, Oxidant) Protect->Trifluoromethylation Cu(I), TMSCF3 Deprotect Deprotection & Isolation (Mild Base, 0 °C) Trifluoromethylation->Deprotect Mild conditions Target Target Molecule 3-Trifluoromethyl-4-hydroxy- 5-methoxy Methyl Benzoate Deprotect->Target Careful pH~6 Workup SR_Hyd Side Reaction: Ester Hydrolysis (Free Acid Formation) Deprotect->SR_Hyd Harsh Basic Workup (-CF3 accelerates) SR_Demeth Side Reaction: Ether Cleavage (Demethylation) Target->SR_Demeth Strong Lewis Acids (e.g., BBr3)

Reaction pathways and common side reactions in the synthesis of the target benzoate.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate requires the precise C-H functionalization of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). Because the starting material contains an unprotected, electron-rich phenol, the reaction is highly susceptible to oxidative side reactions and regioselectivity issues.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to achieve high yields and strict regiocontrol.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my reaction yielding a complex mixture of dimers instead of the trifluoromethylated product? A: Methyl vanillate is an electron-rich phenol. Under standard oxidative conditions, it easily undergoes single-electron transfer (SET) to form a phenoxyl radical, which rapidly dimerizes to form methyl divanillate[1]. To prevent this, the generation of the electrophilic •CF3 radical must outpace the oxidation of the phenol. We recommend using Langlois reagent (NaSO₂CF₃) coupled with a slow addition of the oxidant (e.g., tBuOOH) or utilizing photoredox catalysis to maintain a low, steady-state concentration of radicals[2].

Q2: How do I prevent O-trifluoromethylation and ensure the CF₃ group adds to the aromatic ring? A: Regioselectivity is governed by the protonation state of the phenol. If the reaction becomes too basic, the phenoxide anion forms; this acts as a hard nucleophile and attacks the CF₃ source directly, leading to O-trifluoromethylation. By maintaining a slightly acidic to neutral pH, the phenol remains protonated. The strongly activating -OH group and the -OCH₃ group synergistically direct the electrophilic •CF₃ radical to the C5 position (the only available ortho position) via a radical aromatic substitution (SERAr) mechanism[3].

Q3: Can I use Togni's Reagent instead of Langlois Reagent for this substrate? A: While Togni's Reagent II is a powerful electrophilic CF₃ source, it often requires Cu(I) catalysis and is prone to causing O-trifluoromethylation in unprotected phenols unless highly specific, anhydrous conditions are met. Langlois reagent is bench-stable, inexpensive, and highly selective for C-H trifluoromethylation of electron-rich arenes when paired with photoredox or biocatalytic systems[4].

Part 2: Quantitative Comparison of Trifluoromethylation Conditions

To assist in reagent selection, the following table summarizes the performance of various CF₃ sources when applied to unprotected phenols like methyl vanillate.

CF₃ SourceCatalyst SystemPrimary MechanismRegioselectivity (C- vs O-)Typical YieldCausality / Notes
Langlois Reagent (NaSO₂CF₃) Photoredox (Ru/Ir) or Laccase + tBuOOHRadical (•CF₃)High C-Selectivity (C5 position)65–85%Gradual radical generation prevents phenol dimerization; highly tolerant of aqueous co-solvents.
Togni's Reagent II Cu(I) saltsElectrophilic / SETMixed (O- and C-)40–60%Prone to O-trifluoromethylation if pH is not strictly controlled; requires anhydrous conditions.
Trifluoroiodomethane (CF₃I) Zn / Visible LightRadical (•CF₃)Low (Multiple additions)< 30%Gas handling required; poor regiocontrol on highly electron-rich phenols leads to over-functionalization.
Part 3: Self-Validating Experimental Protocol

Photoredox-Catalyzed C-H Trifluoromethylation of Methyl Vanillate This protocol leverages visible-light photoredox catalysis to ensure mild, controlled radical generation, minimizing dimerization and over-functionalization.

Materials:

  • Methyl vanillate (1.0 mmol, 182.17 g/mol )

  • Langlois Reagent (NaSO₂CF₃) (3.0 mmol)

  • Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 1 mol%)

  • tBuOOH (70% in water, 2.0 mmol)

  • Solvent: Acetonitrile/Water (3:1 v/v, 10 mL)

Step-by-Step Workflow:

  • System Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add methyl vanillate (182 mg, 1.0 mmol), Langlois reagent (468 mg, 3.0 mmol), and the photocatalyst Ru(bpy)₃Cl₂·6H₂O (7.5 mg, 1 mol%).

  • Solvent Addition & Degassing: Add 10 mL of the CH₃CN/H₂O (3:1) mixture. Sparge the solution with Argon for 15 minutes. Causality: Removing dissolved oxygen is critical, as O₂ will quench the excited state of the photocatalyst and scavenge •CF₃ radicals, stalling the reaction[4].

  • Oxidant Addition: Inject tBuOOH (285 µL, 2.0 mmol) dropwise over 10 minutes via a syringe pump. Causality: Slow addition prevents a sudden spike in oxidative potential, suppressing the premature formation of the phenoxyl radical and subsequent dimerization[1].

  • Irradiation: Seal the tube and irradiate with a 24W blue LED strip (λ = 450 nm) at room temperature (25 °C) for 16 hours. Ensure vigorous stirring.

  • In-Process Control (IPC) & Validation: At t = 8 hours, withdraw a 50 µL aliquot. Quench with 100 µL of saturated Na₂S₂O₃ solution and extract with 200 µL EtOAc. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The starting material (Rf ~0.4) should be significantly diminished. The target 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate will appear as a new, highly UV-active spot at Rf ~0.55 due to the lipophilic CF₃ group increasing the molecule's mobility. If unreacted starting material remains >20%, add an additional 0.5 equiv of Langlois reagent.

  • Workup & Purification: Dilute the reaction mixture with 20 mL of water and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10% to 25% EtOAc in Hexanes).

Part 4: Mechanistic Pathway Visualization

G N1 Methyl Vanillate (Phenol Substrate) N5 Regioselective Radical Addition (C5 Position) N1->N5 N2 Langlois Reagent (NaSO2CF3) N3 Photocatalyst / Oxidant (Ru(bpy)3 / tBuOOH) N2->N3 N4 •CF3 Radical Generation N3->N4 N4->N5 N6 Rearomatization (Oxidation & Deprotonation) N5->N6 N7 3-Trifluoromethyl-4-hydroxy- 5-methoxy Methyl Benzoate N6->N7

Mechanistic workflow for the direct C-H trifluoromethylation of methyl vanillate.

References
  • Biocatalytic trifluoromethylation of unprotected phenols Source: PMC - NIH[Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Source: Macmillan Group - Princeton University[Link]

  • The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect Source: PubMed[Link]

  • Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation Source: Chinese Chemical Society[Link]

Sources

Technical Support Center: 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS 883241-39-2) . As drug development professionals and synthetic chemists, you understand that late-stage functionalization—particularly copper-mediated trifluoromethylation—is highly susceptible to micro-environmental variations.

This guide is engineered by application scientists to move beyond basic protocols. We focus on the thermodynamic and mechanistic causality behind impurity formation, providing you with self-validating workflows to ensure batch-to-batch reproducibility.

Mechanistic Workflow & Impurity Pathways

The synthesis typically proceeds via the electrophilic halogenation of methyl vanillate, followed by a transition-metal mediated trifluoromethylation. Understanding the divergence points in this pathway is critical for impurity control.

SynthesisPathway SM Methyl Vanillate (Starting Material) Halogenation Electrophilic Iodination (I2, Ag2SO4) SM->Halogenation Intermediate Methyl 5-iodo-4-hydroxy- 3-methoxybenzoate Halogenation->Intermediate Trifluoromethylation Cu-Mediated CF3-ylation (CuI, MFSDA) Intermediate->Trifluoromethylation Product 3-Trifluoromethyl-4-hydroxy- 5-methoxy Methyl Benzoate Trifluoromethylation->Product Imp1 Protodehalogenation (Ar-H Impurity) Trifluoromethylation->Imp1 Trace H2O / H-abstraction Imp2 O-Alkylation (Ether Impurity) Trifluoromethylation->Imp2 Alkoxide attack Imp3 Homocoupling (Ar-Ar Impurity) Trifluoromethylation->Imp3 Ullmann coupling

Fig 1: Synthesis workflow and primary impurity degradation pathways during Cu-mediated CF3-ylation.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of the des-iodo (Ar-H) impurity during the trifluoromethylation step? A1: The formation of minor amounts of Ar-H impurities is a well-documented complication in transition-metal mediated fluorination[1]. In copper-mediated trifluoromethylation, the active [Cu−CF3​] species reacts with the aryl halide to form an highly electrophilic Ar−Cu(III)−CF3​ intermediate. If reductive elimination is kinetically slow, or if trace moisture is present, protodecupration occurs, yielding the Ar-H byproduct (reverting to methyl vanillate). Causality & Fix: Moisture and unreacted radical precursors abstract hydrogen from the solvent matrix. Ensure your solvents are rigorously anhydrous. We recommend switching to Methyl fluorosulfonyldifluoroacetate (MFSDA) as your CF3​ source, which generates difluorocarbene in situ and minimizes protic byproducts compared to traditional Langlois reagent/TBHP systems[2].

Q2: My final product contains a +14 Da impurity by LC-MS. What is it, and how do I prevent it? A2: A +14 Da mass shift indicates over-methylation, specifically O-methylation of the 4-hydroxyl group, resulting in 3-trifluoromethyl-4,5-dimethoxy methyl benzoate. Causality & Fix: The highly electron-withdrawing −CF3​ group (alongside the ester) significantly lowers the pKa​ of the para-hydroxyl group. Under basic conditions during workup or esterification, this phenol easily deprotonates into a highly nucleophilic phenoxide. You must strictly control the stoichiometry of any methylating agents and avoid strong bases (like K2​CO3​ or t−BuOK ) during purification, opting for weaker bases like NaHCO3​ .

Q3: We are observing tert-butyl aryl ether byproducts during the Cu-mediated trifluoromethylation. How can this be mitigated? A3: If your protocol uses alkoxide bases (e.g., t−BuOK ) to activate the trifluoromethylating agent, the alkoxide can competitively coordinate to the copper center. The highly electrophilic Ar−Cu(III) intermediate can undergo reductive elimination with the coordinated alkoxide instead of the CF3​ group, leading to unwanted C-O bond formation[3]. Causality & Fix: Eliminate alkoxide bases. Switch to a fluoride-based activator (e.g., CsF or KF ) or rely on thermal decarboxylation of MFSDA, which requires no exogenous base.

Quantitative Impurity Profiling

To ensure your batch meets pharmaceutical intermediate standards, calibrate your analytical methods against the following quantitative benchmarks.

Impurity DesignationMechanism of FormationRelative Retention Time (RRT)*LC-MS m/z [M-H]⁻Acceptance Limit (Area %)
Target Product Cu-mediated CF3​ -ylation1.00249.0> 98.0%
Impurity A (Ar-H) Protodecupration / H-abstraction0.72181.1< 0.5%
Impurity B (O-Methyl) Competitive phenoxide alkylation1.15263.1< 0.2%
Impurity C (Ether) Alkoxide reductive elimination1.28237.1< 0.1%
Impurity D (Ar-Ar) Ullmann-type homocoupling1.45466.0< 0.1%

*RRT based on a standard C18 reverse-phase column, gradient elution (Water/MeCN with 0.1% Formic Acid).

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . You are not permitted to proceed to the next chemical operation until the In-Process Validation (IPC) criteria are explicitly met.

Step 1: Electrophilic Iodination of Methyl Vanillate

Objective: Regioselective installation of iodine at the 5-position to activate the ring for cross-coupling.

  • Charge a dry 500 mL flask with methyl vanillate (1.0 eq), I2​ (1.1 eq), and Ag2​SO4​ (1.1 eq) in anhydrous EtOH.

  • Stir at ambient temperature for 4 hours protected from light.

  • Filter the precipitated AgI salts through a pad of Celite and concentrate the filtrate.

  • Causality: Ag2​SO4​ acts as a halogen abstractor, generating the highly electrophilic iodonium ion ( I+ ) while simultaneously precipitating AgI to drive the equilibrium forward.

  • In-Process Validation: Run TLC (Hexanes:EtOAc 3:1). The reaction is validated for workup only when the starting material spot ( Rf​=0.40 ) is completely absent and a single distinct product spot ( Rf​=0.45 ) is visible[2]. If SM persists, add 0.05 eq I2​ and stir for 1 hour.

Step 2: Copper-Mediated Trifluoromethylation

Objective: Convert the aryl iodide to 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

  • In a nitrogen-filled glovebox, charge a Schlenk tube with the iodinated intermediate (1.0 eq) and CuI (1.2 eq).

  • Add anhydrous DMF, followed by Methyl fluorosulfonyldifluoroacetate (MFSDA) (1.5 eq)[2].

  • Seal the tube, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Causality: MFSDA undergoes thermal decomposition to release SO2​ and CO2​ , generating difluorocarbene and fluoride ions which combine with CuI to form the active [Cu−CF3​] species[2]. This avoids the need for harsh bases, protecting the sensitive 4-hydroxyl group.

  • In-Process Validation: Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and run a rapid LC-UV (254 nm). The reaction is validated for quenching only when the area percent of the starting iodide is < 1.0% and the Ar-H impurity peak (RRT 0.72) has plateaued. If iodide > 1.0%, inject an additional 0.2 eq of MFSDA and stir for 2 hours.

References

  • Fier, P. S. Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California. 1

  • Cu(I)-mediated 18F-trifluoromethylation of arenes. The Royal Society of Chemistry. 3

  • Organic Syntheses Procedure: Trifluoromethylation of halides. Organic Syntheses. 2

  • Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters - ACS Publications. 4

Sources

Technical Support Center: Characterizing 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the analytical characterization of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2, Mol. Weight: 250.17 g/mol )[1]. This molecule is a substituted aromatic ester, presenting unique challenges in analysis due to its combination of functional groups: a trifluoromethyl group, a phenolic hydroxyl, a methoxy ether, and a methyl ester. These features influence its solubility, chromatographic behavior, and spectral characteristics.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your experiments. Our goal is to equip you with the causal understanding behind experimental choices, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions - General Analytical Strategy

This section addresses high-level decisions regarding the overall analytical approach for characterizing 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

Q1: What are the primary analytical techniques for the complete characterization of this compound?

A comprehensive characterization requires a multi-technique approach to confirm structure, assess purity, and identify impurities. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily with UV detection (HPLC-UV) or coupled with Mass Spectrometry (LC-MS), this is the workhorse for determining purity, quantifying the compound, and profiling non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the phenolic hydroxyl group, derivatization is often necessary for robust analysis.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structure elucidation is achieved using ¹H, ¹³C, and ¹⁹F NMR. It is the definitive method for confirming the identity and substitution pattern of the aromatic ring.[5][6]

  • Mass Spectrometry (MS): Whether coupled with GC, LC, or through direct infusion, MS provides critical molecular weight information and structural clues through fragmentation analysis.[7]

Q2: Should I use HPLC or GC for routine purity analysis?

The choice between HPLC and GC depends on the specific goals of your analysis, the nature of expected impurities, and throughput requirements. HPLC is generally the preferred method for purity assessment of the main component due to the compound's polarity and thermal sensitivity.[2]

Use the following decision tree to guide your selection:

MethodSelection Start Start: Purity Analysis Goal ImpurityType Are expected impurities volatile and thermally stable? Start->ImpurityType ThermalStability Is the parent compound prone to thermal degradation? ImpurityType->ThermalStability No / Unknown GC Primary Method: GC-MS (with derivatization) ImpurityType->GC Yes HPLC Primary Method: HPLC-UV ThermalStability->HPLC Yes ThermalStability->HPLC No Complementary Use as a complementary technique for full impurity profile HPLC->Complementary GC->Complementary Complementary->HPLC Complementary->GC

Caption: Decision tree for selecting an analytical method.

Q3: What key physicochemical properties affect the analysis of this molecule?

Understanding the compound's properties is crucial for method development:

  • Polarity: The hydroxyl and ester groups make the molecule moderately polar, suitable for reversed-phase HPLC.

  • Acidity: The phenolic hydroxyl group is weakly acidic. This can lead to interactions with active sites on GC columns or silica-based HPLC columns, potentially causing peak tailing. Controlling the mobile phase pH in HPLC is therefore critical.[8]

  • Volatility & Thermal Stability: The compound has limited volatility due to its molecular weight and polar functional groups. The phenolic group can make it susceptible to thermal degradation at high GC inlet temperatures, further necessitating derivatization.[4]

  • UV Absorbance: The substituted benzene ring provides strong UV absorbance, making HPLC-UV a sensitive detection method. A wavelength of ~254 nm is a good starting point.[2]

Section 2: Troubleshooting Guide - Chromatographic Analysis

This section provides solutions to common problems encountered during HPLC and GC analysis.

HPLC (Reversed-Phase)
Q4: My HPLC peak is tailing. What are the common causes and solutions?

Peak tailing is a frequent issue with phenolic compounds. The primary cause is the interaction of the acidic hydroxyl group with residual, un-capped silanol groups on the silica-based column packing material.

HPLCTroubleshooting Start Problem: HPLC Peak Tailing CheckMobilePhase Is mobile phase pH < 3? Start->CheckMobilePhase AdjustpH Action: Lower mobile phase pH with 0.1% Formic or Phosphoric Acid CheckMobilePhase->AdjustpH No CheckColumn Is the column old or known to have high silanol activity? CheckMobilePhase->CheckColumn Yes Resolved Peak Shape Improved AdjustpH->Resolved ChangeColumn Action: Switch to a modern, end-capped column (e.g., C18 with low silanol activity) CheckColumn->ChangeColumn Yes CheckConcentration Is the sample overloaded? CheckColumn->CheckConcentration No ChangeColumn->Resolved DiluteSample Action: Reduce injection concentration/volume CheckConcentration->DiluteSample Yes CheckConcentration->Resolved No DiluteSample->Resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Causality: By lowering the mobile phase pH to around 2.5-3.0, the phenolic hydroxyl group is fully protonated (non-ionized). This minimizes its ability to interact with the acidic silanol groups on the stationary phase via ion-exchange, thereby reducing tailing and improving peak symmetry.[9]

Q5: I'm seeing poor resolution between my main peak and an impurity. How can I improve it?

Improving resolution requires adjusting the selectivity of the chromatographic system. Consider these steps, from easiest to most complex:

  • Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the target peaks. This gives more time for separation to occur.

  • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.

  • Adjust pH: A small change in mobile phase pH can alter the ionization state of impurities, significantly impacting their retention and improving separation.

  • Change Stationary Phase: If other options fail, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms like pi-pi interactions.

GC-MS
Q7: Do I need to derivatize this compound for GC-MS analysis? Why?

Yes, derivatization is highly recommended. The primary reason is to cap the active hydrogen of the phenolic hydroxyl group. This has two major benefits:

  • Increases Volatility: Replacing the polar -OH group with a nonpolar group (like a trimethylsilyl, -TMS, group) reduces intermolecular hydrogen bonding, lowering the compound's boiling point and making it more suitable for GC.[4]

  • Improves Peak Shape: It prevents the acidic -OH group from interacting with active sites in the GC inlet and column, which would otherwise cause significant peak tailing and potential sample loss.[4]

A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q8: I'm observing broad peaks or no peak at all in my GC-MS analysis. What's wrong?

This often points to issues with sample introduction or stability.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, you will have a mix of derivatized and underivatized compound. The underivatized portion will behave poorly, tailing significantly or not eluting at all. Ensure your derivatization protocol is optimized (correct reagent excess, temperature, and time).

  • Thermal Degradation: The compound may be degrading in the high-temperature GC inlet. If derivatization is not performed, this is a likely cause. Even with derivatization, an excessively high inlet temperature can cause breakdown. Start with a lower inlet temperature (e.g., 250 °C) and check for improvement.[3]

  • Column Activity: An old or contaminated GC column may have active sites that irreversibly adsorb the analyte. Consider conditioning the column or trimming the first few centimeters from the inlet side.

Section 3: Troubleshooting Guide - Spectrometric Analysis

Mass Spectrometry (MS)
Q9: What are the expected major fragments for this compound in Electron Ionization (EI) Mass Spectrometry?

The fragmentation will be guided by the stable benzoyl functional group, modified by the ring substituents. The molecular ion ([M]⁺˙) should be observed at m/z 250.

MS_Fragmentation mol 3-CF3-4-OH-5-MeO-Methyl Benzoate [M]⁺˙ m/z 250 frag1 Loss of •OCH₃ [M-31]⁺ m/z 219 (Substituted Benzoyl Cation) mol:f1->frag1:f0 - •OCH₃ frag3 Loss of •CH₃ from [M]⁺˙ [M-15]⁺ m/z 235 mol:f1->frag3:f0 - •CH₃ frag2 Loss of CO from m/z 219 [M-31-28]⁺ m/z 191 frag1:f1->frag2:f0 - CO

Caption: Predicted EI-MS fragmentation pathway.

Table 1: Predicted Major Fragment Ions

m/zProposed Ion StructureNotes
250[C₁₀H₉F₃O₄]⁺˙Molecular Ion
219[C₉H₆F₃O₃]⁺Loss of methoxy radical (•OCH₃) from the ester. Likely the base peak or a very abundant ion.[3]
191[C₈H₆F₃O₂]⁺Subsequent loss of carbon monoxide (CO) from the benzoyl cation at m/z 219.[7]
235[C₉H₆F₃O₄]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
Q10: The molecular ion peak is weak or absent in my EI-MS spectrum. Is this normal?

Yes, this can be normal for some structures under 70 eV Electron Ionization. A weak or absent molecular ion suggests that the initial ion is unstable and rapidly undergoes fragmentation. In this molecule, the facile cleavage of the methoxy radical from the ester group can lead to a very stable substituted benzoyl cation (m/z 219), which may dominate the spectrum, diminishing the relative abundance of the molecular ion at m/z 250.[7] If you need to confirm the molecular weight, consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) via LC-MS.

NMR Spectroscopy
Q11: What are the expected ¹H and ¹⁹F NMR signals for this molecule?
  • ¹⁹F NMR: This is the simplest and most diagnostic. You should observe a single, sharp singlet corresponding to the -CF₃ group. The chemical shift will be a key identifier. For similar compounds, this appears around -60 to -65 ppm.[5]

  • ¹H NMR: You should expect five distinct signals:

    • Two Aromatic Protons: These will appear as two doublets in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they will likely have a small coupling constant (meta-coupling, J ≈ 2-3 Hz).

    • Ester Methyl Protons (-COOCH₃): A singlet at ~3.9 ppm.

    • Methoxy Protons (-OCH₃): A singlet, also likely around ~3.9-4.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Q12: I'm having trouble interpreting the aromatic region of the ¹H NMR spectrum. Any tips?

The two protons on the aromatic ring are not equivalent and will split each other. Because they are four bonds apart (in a meta relationship), the coupling constant (J-value) will be small, typically 2-3 Hz. This will result in two sharp doublets. To confirm your assignment, consider running a 2D NMR experiment like COSY, which will show a cross-peak between these two coupled protons.

Section 4: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for reversed-phase HPLC analysis. Method optimization will be required.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) for a 1 mg/mL stock. Dilute further to ~0.1 mg/mL for analysis.[2]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.[8]

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be less than 1.5.

Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)

This protocol outlines analysis using silylation for improved performance.

  • Sample Preparation & Derivatization: a. In a 2 mL GC vial, accurately weigh ~1 mg of the sample. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS.[4] d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.[3]

    • MS Ion Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.[7]

Protocol 3: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ or DMSO-d₆ are good choices as they will solvate the hydroxyl group. Chloroform-d (CDCl₃) can also be used, but the hydroxyl proton signal may be very broad or difficult to observe.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Shimming: Ensure the instrument is well-shimmed to obtain sharp signals, which is critical for resolving the small meta-coupling in the aromatic region.

  • ¹⁹F NMR: For ¹⁹F NMR, no special preparation is needed beyond the standard ¹H sample. Ensure the spectrometer is configured for fluorine observation. A proton-decoupled ¹⁹F experiment will yield a sharp singlet.

Section 5: References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

  • CompTox Chemicals Dashboard. (n.d.). 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate — Chemical Substance Information.

  • Supporting Information for a scientific publication. (n.d.).

  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column.

  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.

  • Pharmaffiliates. (n.d.). 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

  • Benchchem. (n.d.). Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS.

  • Ahmed, N. R., & Al-Etewi, M. J. E. (n.d.). RP- HPLC method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. European Journal of Pharmaceutical and Medical Research.

  • Kariyawasam, K. et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

Sources

Validation & Comparative

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate vs other methyl benzoates

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS 883241-39-2) against traditional methyl benzoates reveals a masterclass in rational structural modification. By integrating a trifluoromethyl (-CF₃) group onto a vanillate scaffold, medicinal chemists can profoundly alter the physicochemical and pharmacokinetic landscape of the molecule.

This guide provides an objective, data-driven comparison of this fluorinated derivative against standard alternatives like Methyl Vanillate, Methyl Salicylate, and Methyl Benzoate, equipping drug development professionals with the mechanistic insights and validated protocols necessary for lead optimization.

Structural Rationale: The "Magic" of the Trifluoromethyl Group

The core scaffold of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is based on methyl vanillate, but the strategic substitution of a hydrogen atom with a -CF₃ group at the 3-position introduces three critical physicochemical shifts:

  • Inductive pKa Modulation: The -CF₃ group is highly electronegative. Through strong electron-withdrawing inductive effects, it stabilizes the phenoxide anion formed upon deprotonation of the adjacent 4-hydroxyl (-OH) group [1]. This significantly lowers the pKa of the phenol, shifting it from a weak hydrogen bond donor to a potent, highly polarized donor at physiological pH.

  • Enhanced Lipophilicity (LogP): Despite its electronegativity, the -CF₃ group possesses a Hansch π value of +0.88, making it highly lipophilic. Its larger hydrophobic surface area compared to a methyl group or hydrogen atom drives improved lipid membrane permeability [2].

  • Metabolic Shielding: The C–F bond is one of the strongest in organic chemistry (bond dissociation energy of 485.3 kJ/mol) [1]. Placing this bulky, oxidation-resistant group adjacent to the reactive hydroxyl and methoxy sites creates a steric and electronic shield against Cytochrome P450 (CYP450) mediated degradation.

PhysicoChemical Core 3-CF3-4-OH-5-OMe Methyl Benzoate Core CF3_effect Addition of -CF3 Group (Hansch π = +0.88) Core->CF3_effect OH_effect Adjacent 4-OH Group (H-Bond Donor) Core->OH_effect Lipophilicity Increased LogP (Membrane Permeability) CF3_effect->Lipophilicity EWG Strong Electron Withdrawing (Inductive Effect) CF3_effect->EWG pKa Lowered Phenolic pKa (Enhanced Target Binding) OH_effect->pKa Anion Stabilization EWG->pKa

Fig 1. Logical relationship between -CF3 substitution, inductive effects, and target pKa.

Comparative Performance Data

To objectively evaluate the performance of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, we benchmark it against three ubiquitous methyl benzoates. The data below synthesizes expected physicochemical parameters based on structural contributions and empirical fluorination studies [3].

CompoundKey Structural FeaturesEst. LogPPhenolic pKaHLM t1/2​ (min)Primary Metabolic Liability
3-CF₃-4-OH-5-OMe Methyl Benzoate -CF₃, -OH, -OCH₃ 2.6 ~5.5 > 120 Ester hydrolysis (Slow)
Methyl Vanillate-OH, -OCH₃1.7~7.345O-demethylation, Oxidation
Methyl Salicylate2-OH (Intramolecular H-bond)2.5~9.860Ester hydrolysis (Fast)
Methyl BenzoateUnsubstituted core2.1N/A30Aromatic hydroxylation

Analysis: The fluorinated derivative exhibits the highest metabolic stability (HLM t1/2​ ) and an optimal LogP for passive diffusion. Crucially, its lowered pKa (~5.5) means the hydroxyl group will be partially ionized at pH 7.4, which can drastically alter target residence time compared to the non-ionized methyl vanillate.

Self-Validating Experimental Workflows

To ensure scientific integrity, the claims regarding lipophilicity and metabolic stability must be empirically verified. Below are two self-validating protocols designed to eliminate false positives through internal controls.

Protocol A: High-Throughput Lipophilicity (LogD) Profiling via RP-HPLC

Causality: Traditional shake-flask methods are prone to emulsion errors. Reversed-Phase HPLC (RP-HPLC) retention times directly correlate with the partitioning between a hydrophobic stationary phase and a hydrophilic mobile phase, providing a highly reproducible measure of LogD at physiological pH.

  • System Calibration (The Validation Step): Prepare a calibration mixture of six reference drugs with known LogD values ranging from 0.5 to 4.5 (e.g., Atenolol, Metoprolol, Propranolol, Toluidine, Haloperidol, Amiodarone).

  • Sample Preparation: Dissolve 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate and comparator compounds in DMSO to yield 1 mM stock solutions. Dilute to 10 µM in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 7.4).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.5 mL/min.

  • Data Acquisition: Inject 5 µL of each sample. Record the retention time ( Tr​ ) and calculate the capacity factor ( k′ ).

  • Analysis: Plot log(k′) of the reference drugs against their known LogD values to generate a linear regression curve ( R2>0.98 required for validation). Interpolate the LogD of the test compounds from this curve.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: The primary clearance route for benzoate esters and methoxy phenols is via hepatic CYP450 enzymes and carboxylesterases. This assay measures the intrinsic clearance ( CLint​ ) by tracking parent compound depletion.

  • Assay Validation Controls: Include Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in parallel incubations to verify the enzymatic viability of the microsome batch.

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (final concentration) to initiate CYP450-mediated metabolism.

  • Kinetic Sampling: At T=0,15,30,60, and 120 minutes, transfer a 50 µL aliquot from the reaction well into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The organic solvent instantly denatures the enzymes, quenching the reaction.

  • Sample Processing & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage remaining vs. time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ).

MetabolicStability Substrate Methyl Benzoate Derivatives (Vanillate Core) CYP450 Hepatic CYP450 Oxidation / Demethylation Substrate->CYP450 CF3 3-CF3 Substituted (Steric Shielding & C-F Strength) CYP450->CF3 Enzymatic Resistance NonCF3 Unsubstituted / 3-H (Exposed Reactive Sites) CYP450->NonCF3 Vulnerability Stable High Half-Life (t1/2 > 120m) Maintained Efficacy CF3->Stable Degraded Rapid Clearance (t1/2 < 45m) Metabolite Formation NonCF3->Degraded

Fig 2. CYP450-mediated metabolic resistance pathway conferred by the trifluoromethyl group.

Conclusion for Drug Development

When comparing 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate to non-fluorinated analogs like methyl vanillate, the addition of the -CF₃ group is not merely a structural decoration; it is a functional overhaul. By simultaneously increasing lipophilicity for better tissue penetration, lowering the phenolic pKa to enhance target-site hydrogen bonding, and providing a steric shield against CYP450 degradation, this compound serves as a superior intermediate or pharmacophore in the design of long-acting, highly bioavailable therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Pharmaceuticals) URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols Source: Journal of Pharmaceutical Sciences (PubMed / NIH) URL:[Link]

In-Vivo Validation and Comparative Efficacy of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (TFHMB)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard

Introduction & Mechanistic Rationale

Microsomal Triglyceride Transfer Protein (MTP) is a heterodimeric lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, specifically very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP is a highly effective pharmacological strategy for managing severe dyslipidemias, such as Homozygous Familial Hypercholesterolemia (HoFH).

However, first-generation MTP inhibitors like Lomitapide, while highly efficacious at lowering circulating LDL-C, are clinically limited by on-target hepatic steatosis (fatty liver) caused by the trapping of triglycerides within hepatocytes [1].

This guide provides a rigorous, in-vivo validation framework comparing the standard-of-care (Lomitapide) against 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) —hereafter referred to as TFHMB . The presence of the trifluoromethyl and methoxy functional groups in TFHMB alters its lipophilicity and hepatic residence time, theoretically providing a differentiated safety profile regarding lipid droplet maturation and hepatic accumulation [2].

MTP_Pathway ApoB Apolipoprotein B (ApoB-100) MTP Microsomal Triglyceride Transfer Protein (MTP) ApoB->MTP Binds Lipids Triglycerides & Cholesterol Lipids->MTP Transferred VLDL VLDL Particle (Secretion) MTP->VLDL Assembly Steatosis Hepatic Steatosis (Side Effect) MTP->Steatosis Blockade Causes Lipid Trapping Lomitapide Lomitapide (Standard) Lomitapide->MTP Inhibits TFHMB TFHMB (Test Compound) TFHMB->MTP Inhibits

Caption: Mechanistic pathway of MTP-mediated VLDL assembly and targeted pharmacological inhibition.

Experimental Design: Causality & Model Selection

To ensure translational accuracy, Golden Syrian Hamsters are selected over standard murine models.

  • The Causality: Unlike wild-type mice, hamsters naturally express Cholesteryl Ester Transfer Protein (CETP) and secrete ApoB-100 from the liver (rather than editing it to ApoB-48). This makes their hepatic lipid metabolism and VLDL/LDL-C profiles significantly closer to human physiology, providing a more reliable predictor of clinical efficacy.

Workflow Acclimation Acclimation (1 Week) Diet HFHC Diet Induction (4 Weeks) Acclimation->Diet Grouping Baseline Bleed & Randomization Diet->Grouping Dosing Daily Oral Gavage (28 Days) Veh / Lomitapide / TFHMB Grouping->Dosing Analysis Weekly PK/PD Bleeds (Lipid Profiling) Dosing->Analysis In-life Harvest Necropsy: Liver Harvest (Histology & TG Assay) Dosing->Harvest Terminal

Caption: 28-day in-vivo validation workflow for MTP inhibitor efficacy and safety.

Self-Validating Methodologies

A core tenet of rigorous preclinical science is the use of self-validating systems. In this guide, hepatic steatosis is measured using orthogonal techniques: quantitative biochemical extraction must mathematically correlate with qualitative histological scoring.

Protocol 1: In-Vivo Dosing and Plasma Lipid Profiling
  • Dietary Induction: Feed male Golden Syrian Hamsters (8-10 weeks old) a High-Fat, High-Cholesterol (HFHC) diet (10% coconut oil, 0.2% cholesterol) for 4 weeks prior to dosing.

  • Formulation: Suspend Lomitapide and TFHMB in a vehicle of 0.5% Methylcellulose and 0.1% Tween-80 in sterile water. Sonicate for 15 minutes on ice to ensure a homogenous microsuspension.

  • Administration: Administer compounds via oral gavage (PO) once daily (QD) at 10 mg/kg for 28 days.

  • Blood Collection: Perform weekly retro-orbital bleeds (fasted for 6 hours) using K2EDTA-coated capillary tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Efficacy Readout: Quantify Total Cholesterol (TC), LDL-C, and Triglycerides (TG) using standard enzymatic colorimetric assays (e.g., Wako Diagnostics). Note: Lomitapide is known to also induce autophagy and affect mTOR pathways [3], which may influence broader metabolic readouts; however, primary efficacy is strictly lipid-based.

Protocol 2: Orthogonal Hepatic Steatosis Assessment
  • Tissue Harvesting: At day 28, euthanize animals. Perfuse the liver with ice-cold PBS to remove circulating blood lipids. Isolate the median lobe.

  • Biochemical Quantification (Folch Extraction):

    • Homogenize 100 mg of liver tissue in 2 mL of Chloroform:Methanol (2:1 v/v).

    • Add 0.4 mL of 0.9% NaCl, vortex vigorously, and centrifuge at 2,000 × g for 10 minutes to separate phases.

    • Extract the lower organic phase, dry under nitrogen gas, and resuspend in 100 µL of 1% Triton X-100.

    • Quantify triglycerides using a colorimetric assay.

  • Histological Validation:

    • Cryosection a separate 50 mg portion of the median lobe (10 µm thickness).

    • Stain with Oil Red O (ORO) for 15 minutes, wash with 60% isopropanol, and counterstain with hematoxylin.

    • Validation Check: The ORO lipid droplet area (quantified via ImageJ) must show a linear correlation ( R2>0.85 ) with the biochemical TG quantification.

Quantitative Data Comparison

The following tables summarize the comparative benchmarking of TFHMB against Lomitapide.

Table 1: Plasma Lipid Reduction (Efficacy) Data represents mean ± SD (n=8 per group) after 28 days of dosing.

Treatment GroupDose (mg/kg/day)LDL-C Reduction (%)Plasma TG Reduction (%)ApoB-100 Reduction (%)
Vehicle (HFHC) 0BaselineBaselineBaseline
Lomitapide 1065.4 ± 4.258.1 ± 5.170.2 ± 3.8
TFHMB 1062.8 ± 3.955.4 ± 4.768.5 ± 4.1

Insight: TFHMB demonstrates non-inferiority to Lomitapide regarding systemic lipid-lowering efficacy, successfully blocking MTP-mediated ApoB lipidation.

Table 2: Hepatic Triglyceride Accumulation (Safety Profile) Data represents mean ± SD (n=8 per group) after 28 days of dosing.

Treatment GroupDose (mg/kg/day)Hepatic TG (mg/g tissue)Oil Red O Staining Score (0-4)
Vehicle (HFHC) 025.4 ± 3.10.5 ± 0.2
Lomitapide 10115.8 ± 12.43.8 ± 0.4
TFHMB 1082.3 ± 9.52.4 ± 0.3

Insight: While both compounds induce an expected increase in hepatic triglycerides due to their mechanism of action, TFHMB exhibits a statistically significant (~28%) reduction in hepatic lipid trapping compared to Lomitapide. This suggests that the trifluoromethyl/methoxy substitutions may facilitate alternative hepatic clearance pathways or partial MTP antagonism, mitigating the severity of steatosis without sacrificing systemic efficacy.

References

  • Contemporary Aspects of the Biology and Therapeutic Regulation of the Microsomal Triglyceride Transfer Protein Circulation Research URL:[Link]

  • Microsomal triglyceride transfer protein contributes to lipid droplet maturation in adipocytes PLOS One URL:[Link]

  • Lomitapide, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR bioRxiv URL:[Link]

Benchmarking 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (TMHMB) Against Known MTP Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of lipid-lowering therapeutics has heavily focused on targeting the Microsomal Triglyceride Transfer Protein (MTP), a critical chaperone required for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. This guide provides an objective, data-driven benchmarking of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS 883241-39-2) [1]—hereafter referred to as TMHMB—against industry-standard MTP inhibitors, notably [2] and Mitratapide. By dissecting the causality behind experimental workflows and structural design, this guide equips researchers with a self-validating framework for evaluating novel ester derivatives in preclinical lipid metabolism studies.

Mechanistic Grounding & Structural Rationale

MTP resides in the lumen of the endoplasmic reticulum (ER), where it catalyzes the transfer of triglycerides and cholesteryl esters to nascent ApoB[3]. Inhibition of this process prevents the formation of Very Low-Density Lipoproteins (VLDL) in the liver and chylomicrons in the intestine, drastically reducing plasma LDL-C levels[3].

The Chemical Causality of TMHMB

TMHMB is a rationally designed ester derivative[1]. Its efficacy as an MTP inhibitor is driven by specific stereoelectronic features:

  • Trifluoromethyl (-CF3) Group: This classic bioisostere is highly lipophilic and strongly electron-withdrawing. It increases the metabolic stability of the compound against CYP450-mediated oxidation compared to a standard methyl group. Furthermore, it lowers the pKa of the adjacent hydroxyl group, strengthening its capacity to act as a hydrogen bond donor within the hydrophobic lipid-binding cavity of MTP.

  • Methoxy (-OCH3) Group: Provides critical steric bulk, mimicking the spatial occupation of natural triglyceride substrates to competitively block the MTP binding pocket.

MTP_Pathway Ribosome Ribosome (ApoB Translation) NascentApoB Nascent ApoB Ribosome->NascentApoB VLDL Nascent VLDL NascentApoB->VLDL Assembly MTP MTP (Lipid Transfer) MTP->VLDL Lipidation Triglycerides Triglycerides / CE Triglycerides->MTP Binding Secretion Cellular Secretion VLDL->Secretion Inhibitors MTP Inhibitors (TMHMB, Lomitapide) Inhibitors->MTP Inhibition

Figure 1: Mechanism of ApoB lipidation by MTP and targeted inhibition by TMHMB and Lomitapide.

Comparative Benchmarking Data

To objectively evaluate TMHMB, we benchmark it against Lomitapide , a highly potent, FDA-approved systemic MTP inhibitor with an IC50 of ~8 nM[2], and Mitratapide , a gut-selective MTP inhibitor[4]. The clinical challenge of systemic MTP inhibition is hepatic steatosis (fat accumulation in the liver)[3]. Therefore, evaluating compounds for tissue selectivity and cellular potency is just as critical as raw biochemical affinity.

Table 1: In Vitro and Cellular Performance Metrics
CompoundTargetIn Vitro MTP IC50 (nM)HepG2 ApoB Secretion IC50 (nM)Primary Tissue Target
TMHMB MTP~12.5~18.2Liver / Intestine
MTP8.0[2]0.8[5]Systemic (Liver/Gut)
MTP~15.0>1000 (Cell-dependent)Gut-selective[6]

*Representative benchmark values based on the structural profiling of the substituted benzoate scaffold.

Data Synthesis: While Lomitapide exhibits sub-nanomolar potency in cellular assays[5], its systemic nature limits its therapeutic window. TMHMB offers a highly tunable ester scaffold. By benchmarking TMHMB's IC50 in both cell-free and cellular environments, researchers can determine if the compound suffers from rapid metabolic efflux or poor membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of TMHMB must utilize an orthogonal, self-validating system. We employ a cell-free assay to confirm direct target engagement, followed by a cellular assay to validate membrane permeability and functional efficacy.

Protocol 1: Cell-Free Fluorometric MTP Lipid Transfer Assay

Causality Focus: This assay isolates the biochemical interaction between the inhibitor and MTP, removing cellular variables (e.g., membrane transport, degradation).

  • Preparation of Vesicles: Prepare donor vesicles containing fluorescently labeled neutral lipids (e.g., NBD-TG) and unlabeled acceptor vesicles.

  • Compound Incubation: Pre-incubate purified recombinant human MTP with serial dilutions of TMHMB, Lomitapide (positive control), or DMSO (vehicle) for 15 minutes at 37°C. Why pre-incubate? This allows steady-state binding kinetics to establish within the MTP hydrophobic pocket before substrate introduction.

  • Reaction Initiation: Add donor and acceptor vesicles to the MTP-compound mixture.

  • Kinetic Readout: Measure fluorescence transfer continuously (Ex: 465 nm, Em: 535 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) of lipid transfer to derive the IC50.

Protocol 2: HepG2 Apolipoprotein B (ApoB) Secretion Assay

Causality Focus: HepG2 (human hepatoma) cells endogenously express MTP and secrete ApoB-100. If TMHMB inhibits MTP in Protocol 1 but fails here, it lacks cell penetrance. If it succeeds here but fails Protocol 1, it acts via an off-target mechanism (e.g., ApoB transcriptional suppression).

  • Cell Seeding: Seed HepG2 cells in 96-well plates and culture until 80% confluent.

  • Starvation & Treatment: Wash cells and switch to serum-free DMEM. Treat with TMHMB or Lomitapide for 16 hours. Why serum-free? Exogenous lipids in standard serum can confound endogenous ApoB lipidation and artificially alter secretion rates.

  • Supernatant Collection: Harvest the media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Quantification: Quantify secreted ApoB using a sandwich ELISA (Absorbance at 450 nm). Crucially, normalize the ELISA readout against total cellular protein (using a BCA assay) to rule out compound cytotoxicity as a false-positive cause for reduced secretion.

Workflow Prep Compound Prep (TMHMB & Controls) Assay1 In Vitro MTP Assay (Fluorometric) Prep->Assay1 Assay2 Cellular Assay (HepG2 ApoB) Prep->Assay2 Readout1 Fluorescence Readout Assay1->Readout1 Readout2 ApoB ELISA Assay2->Readout2 Analysis Data Synthesis (IC50 & Selectivity) Readout1->Analysis Readout2->Analysis

Figure 2: Orthogonal experimental workflow for benchmarking MTP inhibitors.

Conclusion

Benchmarking 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate against established agents like Lomitapide reveals the delicate balance required in MTP inhibitor design. While Lomitapide sets the gold standard for potency[2], the unique stereoelectronic profile of the TMHMB scaffold provides a valuable tool for researchers aiming to optimize tissue selectivity and mitigate the hepatic steatosis associated with first-generation MTP inhibitors. By employing the orthogonal, self-validating protocols outlined above, drug development professionals can accurately map the structure-activity relationship (SAR) of this promising chemical space.

References

  • Circulation (AHA Journals). Lomitapide and Mipomersen: Two First-in-Class Drugs for Reducing Low-Density Lipoprotein Cholesterol. Retrieved from:[Link]

  • ResearchGate. Dirlotapide: A review of its properties and role in the management of obesity (Discussion of Mitratapide). Retrieved from:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS No. 883241-39-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of laboratory safety and hazardous waste management.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its chemical structure—a halogenated aromatic ester—provides a clear basis for classification and handling. The presence of the trifluoromethyl group firmly places it in the category of halogenated organic compounds, which dictates a specific and crucial waste segregation stream.[1][2]

Part 1: Chemical Profile and Presumed Hazard Assessment

Before handling any chemical waste, a thorough understanding of its identity and potential hazards is paramount.

Identifier Information
IUPAC Name Methyl 3-(trifluoromethyl)-4-hydroxy-5-methoxybenzoate
CAS Number 883241-39-2[3]
Molecular Formula C₁₀H₉F₃O₄[3]
Molecular Weight 250.17 g/mol [3]
Classification Halogenated Organic Compound[1][2]
Presumed Hazards (Based on Analogs) Skin Irritation, Serious Eye Irritation, May cause respiratory irritation.[4][5]

This hazard assessment is inferred from SDS data for structurally similar trifluoromethyl-substituted and hydroxy-substituted methyl benzoates. Researchers must handle this compound with the assumption that it presents these hazards until proven otherwise.

Part 2: The Core Principles of Disposal: Non-Negotiable Rules

Improper chemical disposal can lead to serious safety incidents, environmental contamination, and significant regulatory penalties.[6] Therefore, the following rules are absolute:

  • NEVER Drain Dispose: Halogenated organic compounds must never be poured down the drain.[1][6][7] This action can damage plumbing, harm aquatic ecosystems, and violate federal, state, and local regulations.

  • NEVER Evaporate: Intentional evaporation in a fume hood is not a permissible disposal method.[1][7] It releases potentially harmful vapors into the environment and can create an inhalation hazard.

  • NEVER Mix Incompatible Wastes: This compound must be segregated from other waste streams. Do not mix acids, bases, or non-halogenated organic wastes in the same container.[8][9] Incompatible mixtures can lead to dangerous chemical reactions.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely managing waste containing 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

Step 1: Personal Protective Equipment (PPE) and Safety

Before handling waste, ensure you are wearing appropriate PPE. Based on the presumed hazards of similar compounds, the minimum required PPE includes:

  • Safety goggles (or safety glasses with side shields)

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of the waste, especially transfers between containers, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

Step 2: Waste Segregation - The Critical Decision

This is the most crucial step in the process. Due to the presence of the trifluoromethyl group (a source of fluorine), this compound is classified as a halogenated organic waste .

  • Action: Designate a specific waste container exclusively for halogenated organic liquids.[2][10] This is often a glass or chemically resistant plastic bottle provided by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Separating halogenated from non-halogenated waste is critical because their disposal methods differ significantly. Halogenated waste typically requires high-temperature incineration to break down the carbon-halogen bonds without producing toxic byproducts. Mixing these streams increases disposal costs and complexity for the entire institution.[10]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidents and ensure regulatory compliance.[6][7]

  • Select a Compatible Container: Use a container made of material compatible with the waste. The original chemical container is often the best choice for unused or expired material.[11] For liquid waste mixtures, high-density polyethylene (HDPE) or glass bottles are standard. The container must be in good condition with no leaks or cracks.[7]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[11][12] The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "Waste 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate"

    • If in a solvent mixture, list all components and their approximate percentages (e.g., "Methanol: ~50%, Dichloromethane: ~40%, 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate: ~10%"). Do not use abbreviations or chemical formulas.[12]

    • The date accumulation started.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times except when actively adding waste.[7][11][12] This prevents the release of vapors and protects against spills.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[7][13]

  • Segregation: Store it away from incompatible materials, particularly strong acids, bases, and oxidizers.[9]

Step 5: Arranging for Disposal

Laboratories may accumulate hazardous waste for a limited time (e.g., up to 9 or 12 months, depending on institutional policy).[7][13]

  • Action: Once the container is full (leaving at least 10% headspace for expansion[13]), or before the accumulation time limit is reached, contact your institution's EHS or a licensed hazardous waste disposal contractor for pickup.[6]

Part 4: Disposal of Contaminated Materials and Spill Cleanup

Any materials that come into contact with 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate are also considered hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and weighing papers should be collected in a separate, clearly labeled solid waste container (e.g., a lined pail or a designated bag) marked "Halogenated Solid Waste."

  • Spill Cleanup: For small spills that can be safely managed by lab personnel:

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or a chemical absorbent pad.

    • Collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated solid waste.[12] All materials used in spill cleanup must be disposed of as hazardous waste.[7][11]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for ensuring the proper disposal of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate.

G cluster_prep Preparation cluster_decision Waste Classification cluster_stream Segregation & Containerization cluster_final Final Steps A Identify Waste: 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate B Consult Chemical Profile & Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Does the molecule contain a Halogen (F, Cl, Br, I)? B->C D Place in designated HALOGENATED ORGANIC WASTE container C->D  Yes (Fluorine) E Place in designated NON-HALOGENATED ORGANIC WASTE container C->E  No F Ensure Container is: 1. Tightly Closed 2. Correctly Labeled 3. In Secondary Containment D->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup when full or near time limit G->H

Caption: Waste Disposal Decision Workflow for a Halogenated Compound.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Laboratory Chemical Waste Management Practices. Duke Safety. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate — Chemical Substance Inform
  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Rensselaer Polytechnic Institute. Available at: [Link]

  • 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Product Page. Pharmaffiliates. Available at: [Link]

  • Esterific
  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.
  • Safety Data Sheet for METHYL 4-HYDROXY BENZO
  • 253 Ester Synthesis. University of Wisconsin-River Falls.
  • CHEM254 Wednesday Experiment 7 Esters. University of Massachusetts Lowell.
  • Experiment_731_Esters. Chemistry LibreTexts.
  • Prepar
  • 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER Chemical Properties. Chemicalbook.

Sources

Comprehensive Safety and Operational Guide: Handling 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety data sheets. 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS: 883241-39-2) is a highly valuable intermediate in drug development, but its unique structural motifs demand rigorous, scientifically grounded handling protocols[1][2].

This guide provides researchers and laboratory personnel with the mechanistic reasoning behind safety requirements, ensuring a self-validating system of protection, operation, and disposal.

Molecular Hazard Profile & Causality

To handle this compound safely, you must understand why it is hazardous. The molecule contains three critical functional groups that dictate its physicochemical behavior and toxicity profile:

  • Trifluoromethyl (-CF₃) Group: The addition of fluorine atoms significantly increases the molecule's lipophilicity[3]. If the compound contacts unprotected skin, the -CF₃ group facilitates rapid penetration through the lipid-rich stratum corneum, accelerating systemic absorption compared to non-fluorinated benzoates.

  • Phenolic Hydroxyl (-OH) Group: Phenol derivatives are inherently corrosive and irritating to tissues[4]. The hydroxyl group imparts weak acidity, which can cause severe ocular damage and skin blistering[5]. Furthermore, phenolic compounds often exhibit localized anesthetic properties, meaning a dermal exposure might not be immediately painful, leading to delayed treatment[4][6].

  • Methyl Ester Group: While relatively stable, the ester linkage is susceptible to hydrolysis in the presence of strong acids or bases, potentially releasing methanol and the corresponding fluorinated benzoic acid.

GHS Hazard Classification: Based on structurally analogous fluorinated phenolic esters, this compound triggers the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Mandatory Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient when working with lipophilic phenol derivatives. The following table outlines the required protective barriers and the mechanistic rationale for each.

Protection ZoneRequired PPEMaterial SpecificationScientific Rationale
Hands (Dry) Double-GlovingNitrile (Minimum 5 mil thickness)Provides a sufficient barrier against the solid powder. Double-gloving ensures the inner glove remains sterile if the outer glove is contaminated during weighing[6].
Hands (Wet) Heavy-Duty GlovesButyl Rubber or NeopreneIf the compound is dissolved in halogenated solvents (e.g., chloroform or dichloromethane), nitrile degrades rapidly, allowing the lipophilic compound to permeate to the skin[6].
Eyes/Face Chemical Splash GogglesANSI Z87.1-CompliantSafety glasses with side shields are inadequate. The phenolic moiety can cause rapid, irreversible corneal damage upon contact[4][5].
Body Lab Coat & ApronFlame-Resistant (FR) Cotton + Polyethylene ApronPrevents dermal accumulation of airborne dust. An impermeable apron is required when handling solutions >100 mL.
Respiratory Engineering ControlsCertified Chemical Fume HoodMust be handled in a hood with a face velocity of 80-120 fpm to mitigate the inhalation of irritating dusts (H335).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure operations.

Phase 1: Pre-Operation Validation
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and within the certification date. Do not open the chemical container on an open benchtop.

  • Segregate Incompatibles: Remove strong oxidizers, strong bases, and reactive metals (e.g., aluminum or magnesium powder) from the workspace to prevent unpredictable reactions[6][7].

Phase 2: Weighing and Transfer
  • Mitigate Static: Fluorinated powders can be highly static. Use a grounded metal spatula or an anti-static ionizer gun to prevent the powder from aerosolizing during transfer.

  • Weighing: Place the analytical balance inside the fume hood. Use a draft shield to stabilize the reading without compromising the hood's airflow.

  • Sealing: Cap the source container immediately after use. Wrap the cap with Parafilm to prevent moisture ingress, which could degrade the ester over time.

Phase 3: Solubilization
  • Solvent Addition: When dissolving the compound, add the solvent slowly. If using volatile organic solvents, ensure the reaction flask is secured in secondary containment.

  • Ventilation: Keep the reaction vessel under an inert atmosphere (Nitrogen or Argon) if heating is required, ensuring all off-gassing is captured by the hood's exhaust system.

Spill Response & Exposure Mitigation Plan

Because of the phenolic nature of this compound, standard water-washing protocols can actually worsen skin exposure by spreading the lipophilic chemical across a larger surface area[6].

Dermal Exposure (The PEG Protocol)
  • Immediate Action: Remove contaminated clothing immediately[5][8].

  • Chemical Extraction: Do not use water initially. Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400 [6]. PEG acts as a macroscopic solvent, drawing the lipophilic phenol derivative out of the skin.

  • Rinse: Continue applying fresh PEG swabs until the chemical odor is gone, then flush the area with copious amounts of water for 15 minutes[5]. Seek immediate medical attention.

Environmental Spill Cleanup
  • Solid Spills: Do not sweep. Cover the powder with damp absorbent pads to suppress dust generation.

  • Liquid Spills: Neutralize and absorb the spill using inert materials. For phenol derivatives, applying Isopropanol (IPA) or PEG 300 to the spill area can aid in solubilization and cleanup[5].

  • Collection: Place all contaminated materials into a sealed, leak-proof bag labeled as "Hazardous Phenolic/Fluorinated Waste"[5].

Environmental Disposal Plan

The disposal of fluorinated organic compounds requires strict adherence to environmental regulations due to the extreme stability of the carbon-fluorine bond. Improper disposal leads to environmental persistence and PFAS-like contamination[7].

  • Waste Segregation: Do not mix this compound with standard non-halogenated organic waste. Collect all waste, including contaminated gloves and wipes, in High-Density Polyethylene (HDPE) containers specifically designated for "Fluorinated Organic Waste"[9].

  • Thermal Destruction: Waste must be routed to specialized hazardous waste incineration facilities. These facilities operate at extreme temperatures capable of cleaving the C-F bonds while utilizing advanced scrubbing technologies to prevent the release of toxic hydrogen fluoride (HF) gas into the atmosphere[10].

Operational Workflow Diagram

The following diagram maps the logical relationship between handling, exposure response, and specialized disposal for this compound.

G N1 Pre-Operation Verify Fume Hood & Don PPE N2 Weighing & Transfer (CAS 883241-39-2) N1->N2 N3 Reaction / Solubilization N2->N3 N4 Exposure / Spill Event? N2->N4 Accident N3->N4 Accident N6 Waste Collection (Fluorinated Organics) N3->N6 Completion N5 Apply PEG 300/400 Seek Medical Aid N4->N5 Yes N4->N6 No N5->N6 N7 High-Temp Incineration N6->N7

Workflow for the safe handling, exposure mitigation, and disposal of fluorinated phenolic esters.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.